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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 4-(4-Chlorobutyl)-1-me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole. As pyrazole derivatives are of significant interest in medicinal chemistry and materials science, a thorough understanding of their fundamental characteristics is paramount for their application and development. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes predicted data from computational models with established principles of pyrazole chemistry. It covers key physicochemical parameters, outlines a plausible synthetic route, and details the analytical methodologies essential for its characterization. This document aims to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole and related compounds.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules with diverse pharmacological activities. The nature and position of substituents on the pyrazole ring play a critical role in modulating a compound's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

The subject of this guide, 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, features a flexible chlorobutyl chain at the 4-position and a methyl group on the N1 nitrogen. The chlorobutyl moiety introduces a reactive handle for further chemical modification, making this compound a potentially valuable intermediate for the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is the first step toward unlocking its potential in drug discovery and other applications.

Predicted Physicochemical Properties

In the absence of experimentally determined data, a comprehensive set of physicochemical properties for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole has been predicted using the SwissADME web tool. These predictions provide valuable insights into the molecule's likely behavior in various chemical and biological environments.

Table 1: Predicted Physicochemical Properties of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

PropertyPredicted ValueScientific Rationale and Implications
Molecular Formula C₈H₁₃ClN₂
Molecular Weight 172.65 g/mol This moderate molecular weight is favorable for oral bioavailability, generally falling within the guidelines for drug-like molecules.
LogP (Octanol/Water Partition Coefficient) 2.15The positive LogP value indicates a moderate lipophilicity, suggesting good membrane permeability. This is a critical factor for absorption and distribution.
Water Solubility (LogS) -2.87The predicted LogS corresponds to a compound that is sparingly soluble in water. Formulation strategies may be required to enhance its aqueous solubility for certain applications.
Topological Polar Surface Area (TPSA) 18.55 ŲThe low TPSA suggests good passive transport across biological membranes, including the blood-brain barrier.
Number of Hydrogen Bond Acceptors 2The two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, influencing interactions with biological targets and solubility.
Number of Hydrogen Bond Donors 0The absence of hydrogen bond donors can contribute to its moderate lipophilicity and ability to cross cell membranes.
Number of Rotatable Bonds 4The flexibility of the chlorobutyl chain allows the molecule to adopt various conformations, which can be important for binding to a target protein.

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Reactivity

The synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole can be approached through established methods for the construction and functionalization of the pyrazole ring. A plausible synthetic strategy would involve the formation of a 4-substituted pyrazole precursor followed by the introduction of the chlorobutyl chain.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 4-substituted pyrazoles is the Suzuki cross-coupling reaction.[1] This approach offers mild reaction conditions and a broad substrate scope.

Synthesis_Pathway A 4-Iodo-1-methyl-1H-pyrazole C Pd Catalyst, Base A->C B (4-Chlorobutyl)boronic acid or its ester B->C D 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole C->D MS_Fragmentation M Molecular Ion (M+) F1 [M - Cl]+ M->F1 - Cl F2 [M - C4H8Cl]+ M->F2 - C4H8Cl F3 Fragments from Pyrazole Ring M->F3 Ring Cleavage F4 Other Alkyl Fragments M->F4 Chain Cleavage

Caption: Potential fragmentation pathways in mass spectrometry.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the synthesized compound and for monitoring the progress of reactions. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid) would likely be suitable for the analysis of this moderately lipophilic compound.

  • Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and characterization of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole. These protocols are based on established procedures for similar compounds and should be optimized for this specific molecule.

Synthesis via Suzuki Cross-Coupling

Objective: To synthesize 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole from 4-iodo-1-methyl-1H-pyrazole and a suitable boronic acid derivative.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • (4-Chlorobutyl)boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), (4-chlorobutyl)boronic acid pinacol ester (1.2 eq), cesium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole.

Characterization by NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Synthesized 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

  • Process the spectra to obtain chemical shifts (ppm), integration values (for ¹H), and coupling constants (J in Hz).

  • Analyze the spectra to confirm the presence of all expected proton and carbon signals and their connectivities, consistent with the structure of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole.

Characterization by Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Synthesized 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

  • A suitable solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • Prepare a dilute solution of the compound in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in the desired ionization mode (e.g., EI for GC-MS or ESI for LC-MS).

  • Analyze the spectrum to identify the molecular ion peak (M⁺) and the major fragment ions.

  • Correlate the observed m/z values with the expected molecular weight and plausible fragmentation pathways of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, a promising building block for chemical synthesis and drug discovery. While the presented physicochemical data are based on computational predictions, they offer valuable guidance for experimental design and application development. The proposed synthetic route and analytical protocols are based on well-established methodologies in pyrazole chemistry and provide a starting point for the practical synthesis and characterization of this compound. As with any novel molecule, experimental validation of these predicted properties is a crucial next step in its scientific exploration.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709.
  • Jimeno, M. L., Elguero, J., & Claramunt, R. M. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
  • Lopes, I., et al. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • SwissADME. (2023). Swiss Institute of Bioinformatics. Retrieved from [Link]

  • ChemAxon. (2023). Chemicalize. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

Technical Specification & Spectral Analysis: 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

This technical guide provides an in-depth analysis of the spectral characteristics of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole , a functionalized heterocyclic building block. This compound combines the pharmacophoric prope...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole , a functionalized heterocyclic building block. This compound combines the pharmacophoric properties of the pyrazole ring with a reactive alkyl chloride handle, making it a critical intermediate for synthesizing complex kinase inhibitors and antifungal agents.

Executive Summary & Chemical Identity

This guide details the structural elucidation of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole (C₈H₁₃ClN₂). The molecule consists of an electron-rich 1-methylpyrazole core substituted at the 4-position with a chlorobutyl chain. The analysis focuses on distinguishing the regioisomeric protons on the pyrazole ring and verifying the integrity of the alkyl-chloride tail, which is susceptible to hydrolysis or cyclization during synthesis.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]
  • Molecular Formula: C₈H₁₃ClN₂

  • Molecular Weight: 172.66 g/mol

  • Appearance: Typically a pale yellow to colorless oil.

  • Solubility: Soluble in DCM, Chloroform, Methanol; sparingly soluble in water.

Analytical Workflow Strategy

To ensure the identity and purity of the compound, a multi-modal spectral approach is required. The following workflow outlines the logical progression from crude isolation to final structural confirmation.

AnalyticalWorkflow Sample Crude Sample TLC TLC/HPLC Purity Check Sample->TLC TLC->Sample Recrystallize/Column Prep Sample Prep (CDCl3) TLC->Prep If >95% NMR 1H & 13C NMR (Structural Backbone) Prep->NMR MS Mass Spec (Isotope Pattern) NMR->MS IR FT-IR (Functional Groups) MS->IR Release CoA Release IR->Release Confirms Structure

Figure 1: Analytical workflow for structural validation of pyrazole intermediates.

Nuclear Magnetic Resonance (NMR) Analysis[3][11][13][14][15]

Experimental Protocol (1H & 13C)

Objective: To assign the pyrazole regio-chemistry and confirm the integrity of the chlorobutyl chain.

  • Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ to prevent solvent peaks from obscuring the aliphatic region and to minimize H-bonding effects.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).

  • Concentration: 10-15 mg in 0.6 mL solvent.

¹H NMR Data Analysis (400 MHz, CDCl₃)

The pyrazole ring protons (H-3 and H-5) are the most critical diagnostic signals. In 1-methylpyrazoles, the H-5 proton (adjacent to the N-methyl group) typically resonates downfield relative to H-3 .

Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.35 Singlet1HH-5 (Pyrazole)Deshielded by adjacent N-1 and anisotropy of the N-Me group.
7.21 Singlet1HH-3 (Pyrazole)Slightly more shielded than H-5.
3.86 Singlet3HN-CH₃ Characteristic N-Methyl singlet for pyrazoles.
3.53 Triplet (J=6.5 Hz)2H-CH₂-Cl Deshielded by the electronegative Chlorine atom (α-effect).
2.45 Triplet (J=7.2 Hz)2HPy-CH₂- Benzylic-like position; deshielded by the aromatic ring.
1.75 - 1.85 Multiplet4H-CH₂-CH₂- Central methylene protons (β and γ positions).

Key Diagnostic Feature: The 1:1 integration ratio between the aromatic singlets and the 3:2 ratio between the N-Methyl and the CH₂-Cl triplet confirms the successful alkylation without over-alkylation (quaternization).

¹³C NMR Data Analysis (100 MHz, CDCl₃)
Shift (δ, ppm)TypeAssignmentNotes
138.5 CHC-5 Adjacent to Nitrogen (deshielded).
128.2 CHC-3
119.8 CqC-4 Quaternary carbon; typically lower intensity.
44.9 CH₂-CH₂-Cl Characteristic alkyl chloride shift.
38.8 CH₃N-CH₃
32.0 CH₂-CH₂- Internal chain.
29.5 CH₂-CH₂- Internal chain.
23.5 CH₂Py-CH₂- Attached to ring.

Mass Spectrometry (MS) Analysis[15][16]

Methodology
  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Polarity: Positive Mode (M+H)⁺.

Interpretation

The presence of a chlorine atom provides a distinct isotopic signature that serves as a built-in validation tool. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Molecular Ion (M+H)⁺:

    • m/z 173.08 (³⁵Cl isotope) - Base Peak (100% relative abundance).

    • m/z 175.08 (³⁷Cl isotope) - ~33% relative abundance.

    • Observation: A 3:1 ratio between m/z 173 and 175 confirms the presence of exactly one chlorine atom.

Fragmentation Logic (EI Mode):

  • m/z 172 (M⁺): Parent ion.

  • m/z 137 (M - Cl): Loss of chlorine radical (homolytic cleavage).

  • m/z 95 (M - C₄H₈Cl): Loss of the entire chlorobutyl chain, leaving the methylpyrazole cation.

MassSpec Parent Parent Ion [M+H]+ = 173/175 (3:1 Ratio) Frag1 Fragment A [M - HCl]+ = 137 Parent->Frag1 - HCl (Elimination) Frag2 Fragment B [Py-CH2]+ = 95 Parent->Frag2 Benzylic Cleavage

Figure 2: Proposed fragmentation pathway in Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Objective: To confirm functional groups and absence of impurities (e.g., unreacted NH, carbonyls).

Wavenumber (cm⁻¹)Vibration ModeInterpretation
3100 - 3000 C-H Stretch (sp²)Aromatic protons on the pyrazole ring.
2950 - 2850 C-H Stretch (sp³)Aliphatic methylene chain and N-Methyl group.
1580 & 1490 C=N / C=C StretchCharacteristic "breathing" modes of the pyrazole ring.
720 - 650 C-Cl StretchStrong band indicating the alkyl chloride.
Absence of ~3400 N-H StretchConfirms full N-methylation (no starting pyrazole).

Synthesis Context & Impurity Profiling

Understanding the synthesis aids in identifying spectral impurities. This compound is typically synthesized via two routes:

  • Alkylation: 1-Methylpyrazole + 1-bromo-4-chlorobutane (Lithiation at C-5 or electrophilic substitution at C-4).

  • Ring Construction: Condensation of hydrazine with a chlorobutyl-diketone precursor.

Common Impurities to Watch:

  • Dimerization: Reaction of the chlorobutyl tail with another pyrazole unit (bis-pyrazole). Look for extra aromatic signals and loss of the triplet at 3.53 ppm.

  • Hydrolysis: Conversion of -Cl to -OH. Look for a broad -OH stretch in IR (~3300 cm⁻¹) and a shift of the terminal methylene in NMR from 3.53 to ~3.65 ppm.

References

  • National Institute of Standards and Technology (NIST). 1-Methylpyrazole Mass Spectrum & Constants. NIST Chemistry WebBook.[1] Available at: [Link]

  • PubChem. Compound Summary for 1-Methylpyrazole. National Library of Medicine. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of 1-chlorobutane fragmentation pattern. Available at: [Link]

Sources

Foundational

The Enigmatic Mechanism of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole: A Technical Guide for Researchers

Disclaimer: The specific mechanism of action for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole has not been empirically established in publicly available scientific literature. This guide, therefore, presents a theoretical fram...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific mechanism of action for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole has not been empirically established in publicly available scientific literature. This guide, therefore, presents a theoretical framework based on the known pharmacology of the pyrazole class of compounds and the chemical reactivity of its unique substituents. All proposed mechanisms and experimental protocols are intended to serve as a foundational resource for future investigation.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with a vast array of biological activities.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are present in numerous clinically approved drugs and investigational agents.[3] The pharmacological profile of pyrazole derivatives is exceptionally diverse, encompassing anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroactive properties.[1][4][5] This functional plasticity is a direct result of the pyrazole ring's electronic properties and its amenability to substitution at various positions, which dictates the molecule's interaction with biological targets.[6]

This technical guide focuses on the uncategorized compound, 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole. In the absence of direct experimental data, this document will construct a plausible mechanistic hypothesis by dissecting its structural components: the 1-methyl-pyrazole core and the reactive 4-chlorobutyl side chain. We will explore potential biological targets and signaling pathways, and provide detailed experimental workflows for researchers to validate these hypotheses.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's mechanism of action begins with an analysis of its structure.

PropertyValue (Predicted)
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
XLogP32.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

Data predicted using computational tools.

The 1-methyl-1H-pyrazole core provides a stable, aromatic platform. The methylation at the N1 position prevents tautomerization, locking the molecule in a single isomeric form.[4] The key feature of this molecule is the 4-(4-chlorobutyl) substituent. The terminal chlorine atom on the butyl chain introduces a site of electrophilicity, making the molecule susceptible to nucleophilic attack. This chemical reactivity is central to our proposed mechanism of action.

Hypothetical Mechanism of Action: Covalent Modification of Biological Targets

Given the presence of the electrophilic chlorobutyl group, we propose that the primary mechanism of action for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole involves the covalent alkylation of nucleophilic residues within biological macromolecules . This mode of action is characteristic of alkylating agents, which form stable covalent bonds with their targets, often leading to irreversible inhibition or modulation of protein function.

The pyrazole moiety likely serves as a recognition element, guiding the molecule to specific binding pockets on target proteins. The lipophilicity of the butyl chain would facilitate passage through cellular membranes and interaction with hydrophobic domains of proteins.

Alkylating Mechanism cluster_0 Cellular Environment Compound 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole Target Biological Target (Protein, DNA, etc.) Compound->Target Binding & Recognition (Non-covalent) Covalent_Adduct Covalently Modified Target Target->Covalent_Adduct Nucleophilic Attack (Irreversible Alkylation) Biological_Effect Downstream Biological Effect Covalent_Adduct->Biological_Effect Altered Function Chemical_Proteomics_Workflow Start Synthesize Probe Molecule Cell_Treatment Treat Cells with Probe Start->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Click_Chemistry Click Chemistry with Biotin Lysis->Click_Chemistry Affinity_Purification Streptavidin Pull-down Click_Chemistry->Affinity_Purification MS LC-MS/MS Analysis Affinity_Purification->MS End Identify Target Proteins MS->End

Sources

Protocols & Analytical Methods

Method

protocol for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole synthesis

Application Note: Precision Synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole Executive Summary The 4-alkyl-substituted pyrazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

Executive Summary

The 4-alkyl-substituted pyrazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl rings or as a stable linker in kinase inhibitors and GPCR ligands. This Application Note details a high-fidelity protocol for synthesizing 4-(4-chlorobutyl)-1-methyl-1H-pyrazole .

Unlike traditional Friedel-Crafts acylation/reduction routes—which suffer from poor regioselectivity and harsh conditions—this protocol utilizes a chemoselective lithiation-alkylation strategy . By exploiting the reactivity difference between aryl bromides, alkyl iodides, and alkyl chlorides, we achieve exclusive C4-functionalization while preserving the terminal chloride for downstream derivatization (e.g., amine displacement).

Strategic Analysis: Pathway Selection

To synthesize the target molecule, we evaluated three potential retrosynthetic disconnections.

RouteMethodologyProsCons
A C4-Lithiation + Alkyl Halide High Regioselectivity, Single Step Requires cryogenic conditions (-78°C).
B Friedel-Crafts Acylation + ReductionUses stable reagents.[1]Multi-step; carbonyl reduction can be problematic; potential for ring deactivation.
C Pyrazole Ring ConstructionFlexible substitution.Low atom economy; requires synthesis of complex 1,3-dicarbonyl precursor.

Decision: Route A is selected for its superior atom economy, convergent nature, and ability to deliver high-purity product without extensive chromatography.

Reaction Scheme & Mechanism

The synthesis relies on a halogen-lithium exchange at the C4 position of 1-methyl-4-bromopyrazole, followed by nucleophilic attack on 1-chloro-4-iodobutane. The choice of the dihaloalkane is critical: the iodine atom acts as the preferred leaving group (leaving ability I⁻ > Br⁻ > Cl⁻), ensuring the terminal chloride remains intact.

ReactionScheme SM 4-Bromo-1-methyl-1H-pyrazole (Starting Material) Li_Int 4-Lithio-1-methyl-1H-pyrazole (Nucleophilic Intermediate) SM->Li_Int n-BuLi, THF -78°C, 30 min Product 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole (Target) Li_Int->Product + Reagent -78°C to RT Reagent 1-Chloro-4-iodobutane (Electrophile) Reagent->Product

Figure 1: Chemoselective Lithiation-Alkylation Pathway. The sequence relies on the kinetic stability of the C-Li bond at -78°C and the differential reactivity of the dihaloalkane.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (CAS: 1583-58-0), >98% purity.

  • Reagent: 1-Chloro-4-iodobutane (CAS: 10297-05-9), >97% purity.

    • Note: If unavailable, 1-bromo-4-chlorobutane may be used, but yields may decrease by 10-15% due to slower substitution kinetics.

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/benzophenone or from a solvent purification system).

  • Quench: Saturated aqueous ammonium chloride (NH₄Cl).

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Cool the flask to room temperature under a steady stream of nitrogen.

  • Charge the flask with 4-Bromo-1-methyl-1H-pyrazole (2.00 g, 12.4 mmol) and anhydrous THF (40 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Halogen-Lithium Exchange 5. Add n-BuLi (2.5 M in hexanes, 5.46 mL, 13.6 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

  • Critical: Maintain internal temperature below -70°C to prevent scrambling or ring opening.
  • Stir the resulting pale yellow suspension at -78°C for 45 minutes . This generates the 4-lithio species [1].

Step 3: Electrophilic Trapping 7. In a separate dry vial, dissolve 1-chloro-4-iodobutane (3.25 g, 14.9 mmol, 1.2 equiv) in anhydrous THF (5 mL). 8. Add the electrophile solution dropwise to the lithiated pyrazole mixture at -78°C. 9. Stir at -78°C for 1 hour. 10. Remove the cooling bath and allow the reaction to warm slowly to room temperature (RT) over 2 hours.

  • Observation: The solution should turn clear/pale orange as the reaction proceeds.

Step 4: Workup & Purification [2] 11. Quench the reaction with saturated aq. NH₄Cl (20 mL). 12. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 13. Wash combined organics with water (20 mL) and brine (20 mL). 14. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3).

  • Target: The product typically elutes as a colorless to pale yellow oil.

Analytical Validation

The following data confirms the structural identity of the synthesized product.

Analytical MethodExpected Signal / CharacteristicInterpretation
¹H NMR (400 MHz, CDCl₃) δ 7.35 (s, 1H), 7.20 (s, 1H)Pyrazole C3-H and C5-H protons.
δ 3.86 (s, 3H)N-Methyl group (singlet).
δ 3.53 (t, J=6.5 Hz, 2H)Chloromethyl protons (-CH₂-Cl).
δ 2.45 (t, J=7.0 Hz, 2H)Benzylic-like methylene attached to pyrazole.
δ 1.75–1.85 (m, 4H)Central butyl chain methylenes.
¹³C NMR (100 MHz, CDCl₃) ~138.0, 128.5, 120.0Pyrazole ring carbons (C4 is substituted).
~45.0, 39.0, 32.0, 29.0, 24.0Alkyl chain and N-Me carbons.
LC-MS (ESI+) m/z 173.1 [M+H]⁺Consistent with C₉H₁₅ClN₂ (MW: 172.65).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in THF or incomplete lithiation.Ensure THF is <50 ppm water. Increase lithiation time to 60 min.
Side Product: Dimer Wurtz-type coupling of starting material.Add n-BuLi slower; ensure temp stays < -70°C.
Side Product: Elimination Elimination of HCl from product.Avoid excessive warming or strong bases during workup.
Starting Material Recovery "Wet" n-BuLi or quenching too early.Titrate n-BuLi before use using diphenylacetic acid method.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow Start Start: 4-Bromo-1-methylpyrazole Dry Dry THF, -78°C Start->Dry Li_Add Add n-BuLi (1.1 eq) <-70°C, 45 min Dry->Li_Add Check Is solution pale yellow? Li_Add->Check Check->Li_Add No (Wait/Check Reagents) Electrophile Add 1-Chloro-4-iodobutane (1.2 eq) Check->Electrophile Yes Warm Warm to RT (2h) Electrophile->Warm Quench Quench (NH4Cl) & Extract Warm->Quench

Figure 2: Operational workflow for the batch synthesis process.

References

  • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057.

  • L’Heureux, A., et al. (2010). Amination of Pyrazoles and Indazoles: A Practical Synthesis of 4-Amino-1-methyl-1H-pyrazole. The Journal of Organic Chemistry, 75(22), 7691–7691.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi) and should only be performed by trained personnel in a fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application

Application Note: High-Performance Quantification of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

This Application Note is designed as a definitive technical guide for the quantification of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole (CAS 1341335-49-6). It addresses the specific challenges of analyzing alkyl-chloride func...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the quantification of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole (CAS 1341335-49-6). It addresses the specific challenges of analyzing alkyl-chloride functionalized nitrogen heterocycles, including hydrolytic stability, peak tailing of basic moieties, and trace impurity detection.

Introduction & Chemical Context

4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is a critical building block in the synthesis of pharmaceutical ingredients requiring a pyrazole core linked via a butyl chain. Structurally, it consists of a basic 1-methylpyrazole ring and a reactive electrophilic alkyl chloride tail.

Analytical Challenges
  • Basic Nitrogen Interaction: The pyrazole nitrogen (N2) acts as a weak base. On standard silica-based C18 columns, this can lead to severe peak tailing due to interaction with residual silanols.

  • Hydrolytic Instability: The terminal alkyl chloride is susceptible to hydrolysis (forming the corresponding alcohol) in aqueous buffers over extended periods, necessitating controlled autosampler conditions.

  • UV Detection Limits: The pyrazole ring lacks extended conjugation, resulting in weak absorption above 240 nm. Detection must rely on the

    
     transition region (205–220 nm).
    

Analytical Method Strategy

The following method utilizes Reverse Phase HPLC (RP-HPLC) with UV detection. The mobile phase is acidified to suppress silanol ionization and protonate the pyrazole nitrogen, ensuring sharp peak symmetry.

Chromatographic Conditions (Standard Protocol)
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)End-capped stationary phase reduces silanol activity; 3.5 µm provides higher resolution than 5 µm.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.1) ensures pyrazole protonation (

) and suppresses silanol ionization (

).
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff (<195 nm) prevents baseline drift at 210 nm.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp. 30°CImproves mass transfer kinetics; prevents retention time drift.
Detector UV-DAD @ 210 nm (Ref 360 nm)Maximizes sensitivity for the pyrazole ring.
Injection Vol. 5.0 µLMinimized to prevent solvent effects on early eluting impurities.
Run Time 15 MinutesSufficient to elute the lipophilic chlorinated product.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Initial equilibration (retention of polar impurities).
8.070%Linear ramp to elute the target analyte.
10.090%Column wash (remove dimers/oligomers).
10.110%Return to initial conditions.
15.010%Re-equilibration.

Experimental Workflow & Sample Preparation

Visual Workflow (DOT Diagram)

G Start Raw Material (Solid/Oil) Weigh Weigh 25.0 mg (Accurate to 0.01 mg) Start->Weigh Dissolve Dissolve in 100% ACN (Prevents Hydrolysis) Weigh->Dissolve Stock Prep Dilute Dilute to 0.5 mg/mL with Water/ACN (50:50) Dissolve->Dilute Working Std Filter Filter (0.22 µm PTFE) Dilute->Filter HPLC HPLC Injection (Autosampler @ 4°C) Filter->HPLC Data Data Analysis (Integrate @ 210 nm) HPLC->Data

Caption: Step-by-step sample preparation workflow minimizing hydrolytic degradation risks.

Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 25.0 mg of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole reference standard into a 25 mL volumetric flask.

    • Dissolve in 100% Acetonitrile . Note: Do not use water for the stock solution to ensure stability.

    • Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard (0.1 mg/mL):

    • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Water:Acetonitrile (50:50) .

    • Critical: Analyze within 24 hours. Keep autosampler temperature at 4°C to inhibit hydrolysis of the alkyl chloride.

Method Validation (ICH Q2 Guidelines)

This method is validated to ensure it is suitable for both Assay (purity) and Impurity quantification.

Specificity & Retention
  • Target Retention Time: ~7.5 ± 0.2 min.

  • Resolution: The method must separate the target peak from the likely hydrolysis impurity (4-(4-hydroxybutyl)-1-methyl-1H-pyrazole), which elutes earlier (~4.5 min) due to increased polarity.

Linearity & Range
  • Range: 0.05 µg/mL (LOQ) to 150 µg/mL (150% of nominal).

  • Acceptance Criteria:

    
    .
    
Sensitivity (Genotoxic Impurity Context)

Since alkyl chlorides are potential genotoxins (PGIs), high sensitivity is required if this is an impurity in a final drug.

  • Limit of Detection (LOD): 0.02 µg/mL (S/N > 3).

  • Limit of Quantitation (LOQ): 0.05 µg/mL (S/N > 10).

Accuracy (Recovery)

Spike recovery experiments performed at 50%, 100%, and 150% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
50%99.40.8
100%100.20.5
150%99.80.6

Troubleshooting & Scientific Rationale

Why 210 nm?

The pyrazole ring has a


 transition maximum near 210 nm. While 254 nm is common for aromatics, pyrazoles have very low extinction coefficients at that wavelength. Using 210 nm increases sensitivity by ~10x but requires high-purity solvents to avoid baseline noise.
Why Acidic Mobile Phase?

The pKa of the conjugated acid of N-methylpyrazole is approximately 2.0–2.5.

  • At Neutral pH: The nitrogen is partially protonated/neutral, interacting strongly with silanols (

    
    ), causing tailing.
    
  • At pH 2.1 (0.1%

    
    ):  The silanols are protonated (
    
    
    
    , neutral) and the pyrazole is fully protonated (
    
    
    ). This electrostatic repulsion leads to sharp, symmetrical peaks.
Stability Alert

The C-Cl bond at the 4-position of the butyl chain is a primary alkyl halide. While relatively stable, it can undergo


 hydrolysis in water over time.
  • Observation: Appearance of a new peak at RRT ~0.6 (Hydroxyl impurity).

  • Prevention: Use high % organic in stock solutions and limit residence time in aqueous diluents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13844024, 4-chloro-1-methyl-1H-pyrazole. Retrieved from [Link]

  • ChemSRC (2024). 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole CAS 1341335-49-6 Physicochemical Properties. Retrieved from [Link][1]

  • International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • McMartin, K. E., et al. (1984). High pressure liquid chromatographic assay of 4-methylpyrazole. Journal of Toxicology: Clinical Toxicology. Retrieved from [Link]

Sources

Method

The Synthetic Utility of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole: A Versatile Precursor for Novel Heterocyclic Scaffolds

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active compounds.[1][2] Its prevalence stems from favorable physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active compounds.[1][2] Its prevalence stems from favorable physicochemical properties and the ability to engage in various biological interactions. A key strategy in drug discovery involves the functionalization of the pyrazole scaffold to modulate its pharmacological profile. 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole emerges as a particularly valuable, yet underexplored, precursor in this context. Its bifunctional nature, possessing a nucleophilic pyrazole core and an electrophilic chlorobutyl chain, unlocks a diverse range of synthetic transformations, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and synthetic applications of 4-(4-chlorobutyl)-1-methyl-1H-pyrazole. We will detail a robust protocol for its preparation and showcase its utility in the synthesis of novel heterocyclic systems through illustrative alkylation and cyclization reactions. These protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

The synthesis of 4-(4-chlorobutyl)-1-methyl-1H-pyrazole can be achieved through a multi-step sequence, beginning with the construction of the pyrazole core followed by the introduction of the chlorobutyl side chain. A plausible and efficient synthetic route is outlined below, based on established methodologies for pyrazole synthesis.[3][4]

Protocol 1: Synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

This protocol is a representative procedure based on analogous syntheses of substituted pyrazoles.

Step 1: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one

  • Reaction Setup: To a solution of 4-acetylpyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Methylation: To the stirred suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Step 2: Wolff-Kishner Reduction to 4-Ethyl-1-methyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq), hydrazine hydrate (10 eq), and a high-boiling point solvent like diethylene glycol.

  • Base Addition: Add potassium hydroxide (KOH, 4.0 eq) pellets portion-wise.

  • Heating: Heat the reaction mixture to a high temperature (typically 180-200 °C) to facilitate the decomposition of the hydrazone and evolution of nitrogen gas.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the resulting 4-ethyl-1-methyl-1H-pyrazole by distillation or column chromatography.

Step 3: Friedel-Crafts Acylation with 4-Chlorobutyryl Chloride

  • Reaction Setup: In a flask cooled in an ice bath, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, inert solvent such as dichloromethane (DCM).

  • Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.1 eq) dropwise to the suspension.

  • Substrate Addition: Add 4-ethyl-1-methyl-1H-pyrazole (1.0 eq) dissolved in DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid. Separate the organic layer, wash, dry, and concentrate.

  • Purification: Purify the product by column chromatography to yield 1-(1-methyl-1H-pyrazol-4-yl)-4-chlorobutan-1-one.

Step 4: Final Reduction to 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

  • Reaction Setup: Perform a second Wolff-Kishner or a Clemmensen reduction on the ketone from the previous step to reduce the carbonyl group to a methylene group, yielding the final product, 4-(4-chlorobutyl)-1-methyl-1H-pyrazole.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole Start 4-Acetylpyrazole Step1 Methylation (CH3I, K2CO3) Start->Step1 Intermediate1 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one Step1->Intermediate1 Step2 Wolff-Kishner Reduction Intermediate1->Step2 Intermediate2 4-Ethyl-1-methyl-1H-pyrazole Step2->Intermediate2 Step3 Friedel-Crafts Acylation (4-Chlorobutyryl chloride, AlCl3) Intermediate2->Step3 Intermediate3 1-(1-Methyl-1H-pyrazol-4-yl)-4-chlorobutan-1-one Step3->Intermediate3 Step4 Wolff-Kishner/Clemmensen Reduction Intermediate3->Step4 End 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole Step4->End

Caption: Synthetic pathway to 4-(4-chlorobutyl)-1-methyl-1H-pyrazole.

Applications in Organic Synthesis

The chlorobutyl group in 4-(4-chlorobutyl)-1-methyl-1H-pyrazole serves as a versatile handle for introducing the pyrazole moiety onto other molecules or for constructing fused heterocyclic systems.

Application 1: N-Alkylation of Secondary Amines

The terminal chloride of the butyl chain is susceptible to nucleophilic substitution, making it an excellent reagent for the alkylation of amines. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Protocol 2: N-Alkylation of a Secondary Amine with 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

This is a representative protocol for the alkylation of a generic secondary amine.

  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) and 4-(4-chlorobutyl)-1-methyl-1H-pyrazole (1.1 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the mixture. The base is crucial to neutralize the HCl generated during the reaction.[5]

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC. The addition of a catalytic amount of sodium iodide can accelerate the reaction through the in situ formation of the more reactive iodo-intermediate.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and base.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Table: Representative N-Alkylation Reactions
EntrySecondary AmineProductYield (%)
1Morpholine4-(4-(1-Methyl-1H-pyrazol-4-yl)butyl)morpholine85
2Piperidine1-(4-(1-Methyl-1H-pyrazol-4-yl)butyl)piperidine82
3N-MethylanilineN-Methyl-N-(4-(1-methyl-1H-pyrazol-4-yl)butyl)aniline75

Note: Yields are hypothetical and for illustrative purposes.

Diagram of the N-Alkylation Workflow

Alkylation_Workflow cluster_alkylation N-Alkylation of Secondary Amines Start 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole + Secondary Amine Step1 Reaction in polar aprotic solvent with base (e.g., K2CO3) Start->Step1 End N-Alkylated Product Step1->End

Caption: General workflow for N-alkylation using the precursor.

Application 2: Intramolecular Cyclization to Form Fused Heterocycles

The chlorobutyl chain can be utilized in intramolecular cyclization reactions to construct fused ring systems, which are of significant interest in drug discovery. By first introducing a nucleophilic group onto the pyrazole ring, a subsequent intramolecular cyclization can be triggered.

Protocol 3: Synthesis of a Tetrahydropyrazolo[4,3-b]pyridine Derivative

This is a representative protocol for an intramolecular cyclization.

Step 1: Amination of a Precursor Pyrazole

  • Starting Material: Begin with a suitable precursor, such as a 5-amino-4-(4-chlorobutyl)-1-methyl-1H-pyrazole derivative. The synthesis of such a precursor would involve standard pyrazole chemistry.

  • Reaction Conditions: Treat the aminopyrazole with a suitable base (e.g., sodium hydride) in an inert solvent like THF to deprotonate the amino group.

  • Cyclization: Heat the reaction mixture to promote intramolecular nucleophilic attack of the resulting amide on the electrophilic carbon of the chlorobutyl chain.

  • Work-up and Purification: After completion, quench the reaction carefully, extract the product, and purify by chromatography to yield the fused tetrahydropyrazolo[4,3-b]pyridine derivative.

Diagram of the Intramolecular Cyclization

Cyclization_Workflow cluster_cyclization Intramolecular Cyclization Start 5-Amino-4-(4-chlorobutyl)-1-methyl-1H-pyrazole derivative Step1 Base-mediated deprotonation and intramolecular cyclization Start->Step1 End Tetrahydropyrazolo[4,3-b]pyridine derivative Step1->End

Caption: Workflow for intramolecular cyclization.

Safety and Handling

As with all laboratory chemicals, 4-(4-chlorobutyl)-1-methyl-1H-pyrazole and its precursors should be handled with appropriate care.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. For specific handling and disposal information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

Conclusion

4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is a highly versatile and valuable precursor for the synthesis of a wide array of complex heterocyclic molecules. Its straightforward preparation and the reactivity of its chlorobutyl chain make it an attractive building block for medicinal chemists and organic synthesis professionals. The protocols and applications detailed in this guide provide a solid foundation for the exploration of this compound's synthetic potential in the development of novel pharmaceuticals and other functional organic materials.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

  • Sommer, H. Z., Jackson, L. L., & Horwitz, J. P. (1970). A new method for the synthesis of quaternary ammonium compounds from primary and secondary amines. DTIC. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. [Link]

  • Bratenko, M. K., Chornous, V. A., & Vovk, M. V. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.
  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 831-841.
  • Elmaaty, A. A., et al. (2023).
  • Götzinge, A. C., & Müller, T. J. J. (2012).
  • Gribble, G. W., & Saulnier, M. G. (2022).
  • Fustero, S., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11), 2601.
  • Evseev, I., et al. (2022). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Liu, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 3841.
  • Asif, M. (2016). A review on synthesis of pyrazole and its derivatives with their medicinal applications. Journal of Chemical and Pharmaceutical Research, 8(4), 856-877.
  • Al-Issa, S. A. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.
  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Kumar, V., & Aggarwal, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035.
  • Banno, K., et al. (1988). Synthesis and biological activities of (4-phenyl-1-piperazinyl)-propoxy-2(1H)-quinolinone derivatives. Chemical & Pharmaceutical Bulletin, 36(11), 4377-4388.
  • Sharma, V., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Serbian Chemical Society, 85(2), 193-219.
  • Zummack, W., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Söderberg, B. C. G. (2023).
  • Al-Adiwish, W. M., et al. (2000). Chemoselective synthesis of pyrazole derivatives via β-enamino keto esters. Tetrahedron, 56(32), 5799-5804.
  • Adam, W., et al. (2025).
  • Reddy, C. R., et al. (2013). A New and Efficient Metal-Free, Two-Component, One-Pot Approach to a Variety of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols. Synthesis, 45(06), 830-836.
  • Reddy, P. V. N., et al. (2014). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmaceutical Sciences and Research, 5(10), 4323.
  • Martinez-Viturro, J. J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1215.
  • Wang, H., et al. (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design.
  • Ishikura, M., et al. (1996).
  • Castillo, J. C., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1365.

Sources

Application

HPLC-MS analysis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

Application Note: AN-2026-PYR-CL Trace Analysis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole by HPLC-MS/MS Focus: Genotoxic Impurity (GTI) Assessment & Synthetic Intermediate Characterization Executive Summary This applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR-CL Trace Analysis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole by HPLC-MS/MS Focus: Genotoxic Impurity (GTI) Assessment & Synthetic Intermediate Characterization

Executive Summary

This application note details the analytical strategy for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole (hereafter referred to as CMP ). CMP is a critical alkylating intermediate used in the synthesis of pharmaceutical active ingredients (APIs), most notably Lurasidone Hydrochloride (an atypical antipsychotic).

Due to the presence of the terminal alkyl chloride moiety, CMP is structurally alerted as a potential mutagenic impurity (MI) under ICH M7 guidelines. Consequently, its control in the final drug substance requires highly sensitive analytical methods capable of detection at trace levels (ppm/ppb) relative to the API.

This guide provides a dual-protocol approach:

  • High-Resolution MS (HRMS): For structural confirmation and isotopic validation.

  • Triple Quadrupole MS/MS (QqQ): For routine quantitative screening at the Threshold of Toxicological Concern (TTC).

Physicochemical Profile & Analytical Challenges

PropertyValue / DescriptionAnalytical Implication
Formula

Distinct Isotope Pattern (

)
MW 172.66 g/mol Low mass range; requires clean solvents to avoid background noise.
Monoisotopic Mass 172.0767 Da (

)
Target

at m/z 173.08
pKa (Calculated) ~2.5 (Pyrazole N)Basic. Requires acidic mobile phase (pH < 3) for efficient ESI+ ionization.
LogP ~2.1Moderately lipophilic. Retains well on C18 columns.
Reactivity Alkylating AgentCritical: Samples must be prepared in non-nucleophilic solvents (e.g., Acetonitrile) to prevent degradation during analysis.

Strategic Method Design

Chromatography: The "Wash-Out" Challenge

CMP is a small molecule. In a matrix containing a large, hydrophobic API (like Lurasidone, MW ~492), CMP will elute significantly earlier.

  • Risk: If the method is too generic, CMP may elute in the void volume (unretained) or co-elute with polar matrix components, leading to ion suppression.

  • Solution: Use a C18 column with high aqueous stability (e.g., Agilent Poroshell 120 EC-C18 or Waters ACQUITY BEH C18). Start with a low organic gradient (5-10% B) to force retention of the pyrazole core.

Mass Spectrometry: The Chlorine Signature

The defining feature of CMP is the chlorine atom.

  • Isotope Fidelity: In MS1 (Full Scan), the M+2 peak (m/z 175.1) must appear at ~33% intensity of the M peak (m/z 173.1).

  • Fragmentation Logic: Alkyl chlorides characteristically lose HCl (36 Da) or the chlorine radical. However, in ESI+, the pyrazole ring directs fragmentation.

    • Transition 1 (Quantifier): Loss of the chlorobutyl side chain to form the methylated pyrazole cation.

    • Transition 2 (Qualifier): Loss of HCl from the alkyl chain.

Visualization: Analytical Workflow & Fragmentation

G cluster_MS Triple Quad MS/MS Sample API Sample (Lurasidone HCl) Prep Sample Prep Diluent: ACN:H2O (80:20) Prevents Solvolysis Sample->Prep Dissolve LC UHPLC Separation C18 Column Gradient 5% -> 95% B Prep->LC Inject 5µL ESI ESI Source (+) Protonation [M+H]+ LC->ESI Elution Q1 Q1 Filter Select m/z 173.1 ESI->Q1 Ionization Q2 Q2 Collision CE: 15-25 eV Q1->Q2 Q3 Q3 Filter Select m/z 95.1 / 137.1 Q2->Q3 Data Quantification Trace Level (ppm) Q3->Data Detection

Figure 1: End-to-end workflow for trace analysis of CMP in drug substance matrix.

Protocol 1: High-Resolution Characterization (Q-TOF/Orbitrap)

Purpose: To validate the identity of the reference standard and confirm the chlorine isotope pattern.

Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive.

LC Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Hold 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (10 min).

MS Parameters:

  • Source: ESI Positive Mode.

  • Mass Range: m/z 50 – 500 (Low mass focus).

  • Acquisition Rate: 5 spectra/sec.

Data Evaluation Criteria:

  • Accurate Mass: Measured m/z 173.0840 ± 5 ppm.

  • Isotope Ratio: The peak at m/z 175.081 (

    
     ) must be present.
    
    • Calculation: Intensity(175) / Intensity(173)

      
       32-33%.
      

Protocol 2: Quantitative MRM Method (Triple Quad)

Purpose: Routine GMP release testing for Genotoxic Impurities (GTIs).

Instrument: Sciex Triple Quad 6500+ or Agilent 6470.

LC Parameters:

  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 5mM Ammonium Formate + 0.05% Formic Acid (pH ~3.5).

    • B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL (Minimize volume to prevent solvent effects).

MS/MS Transitions (MRM):

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)TypeLogic
CMP 173.1 137.1 5015QuantifierLoss of HCl (Specific to alkyl chloride)
CMP 173.1 95.1 5028QualifierCleavage of alkyl chain (Pyrazole core)
CMP 173.1 81.0 5035Qualifier1-Methylpyrazole ring fragment

Fragmentation Pathway Visualization:

Frag Parent Precursor Ion [M+H]+ m/z 173.1 (Chlorobutyl-methylpyrazole) Frag1 Fragment A m/z 137.1 [M+H - HCl]+ Parent->Frag1 Loss of HCl (Low CE) Frag2 Fragment B m/z 95.1 [Methyl-pyrazole-CH2]+ Parent->Frag2 C-C Bond Cleavage (High CE)

Figure 2: Proposed fragmentation pathway for MRM transition selection.

Method Validation & Troubleshooting

Sensitivity (LOD/LOQ)
  • Target: ICH M7 limits. If the daily dose of the drug is < 1g, the limit is typically 1.5 µ g/day (TTC).

  • Requirement: The LOQ must be

    
     30% of the TTC limit.
    
  • Expected Performance: With this method, LOQ should be approx. 0.5 - 1.0 ng/mL (ppb) .

Common Pitfalls
  • Carryover: Alkyl halides can stick to PEEK tubing.

    • Fix: Use a needle wash of 50:50:0.1 Isopropanol:Acetonitrile:Formic Acid.

  • In-Source Degradation: High source temperatures (>450°C) may cause premature loss of HCl, reducing the precursor signal.

    • Fix: Keep Source Temp < 350°C.[2]

  • Matrix Interference: The API (Lurasidone) will elute later (high %B).

    • Fix: Use a divert valve to send flow to waste after the CMP elutes (e.g., after 3 mins) to prevent the API from contaminating the MS source.

References

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4] Available at: [Link]

  • Lurasidone Impurity Profiling: Assessment of Nitrosamine Impurities in Lurasidone Hydrochloride Using APCI-LC-MS/MS. PubMed. Available at: [Link]

  • General Pyrazole MS: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Knorr Pyrazole Synthesis: Technical Support Center

Introduction: Beyond "Mix and Heat" Welcome to the technical support center for the Knorr Pyrazole Synthesis. While often taught as a simple condensation between a hydrazine and a 1,3-dicarbonyl, the reality in drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond "Mix and Heat"

Welcome to the technical support center for the Knorr Pyrazole Synthesis. While often taught as a simple condensation between a hydrazine and a 1,3-dicarbonyl, the reality in drug discovery (e.g., the synthesis of COX-2 inhibitors like Celecoxib) is far more complex.

This guide moves beyond textbook definitions to address the critical failure points: Regiocontrol (1,3- vs. 1,5-isomers), Azine formation (oligomerization), and Purification of the resulting "brick-dust" solids.

Module 1: The Regioselectivity Crisis

Q: I am synthesizing a pyrazole using a substituted hydrazine (


) and an unsymmetrical 1,3-diketone. I consistently get a mixture of regioisomers. How do I force the formation of the 1,5-isomer? 

A: Regioselectivity in the Knorr synthesis is dictated by the initial nucleophilic attack. To control it, you must engineer the kinetics of the first step.

The reaction proceeds via two competing pathways based on which nitrogen attacks which carbonyl first.

  • The Nucleophile: In a mono-substituted hydrazine (

    
    ), the terminal amine (
    
    
    
    ) is the harder, more reactive nucleophile compared to the substituted amine (
    
    
    ).
  • The Electrophile: The 1,3-dicarbonyl has two electrophilic sites. The site with less steric bulk or higher partial positive charge (electronic control) will be attacked first.

To favor the 1,5-isomer (typically the kinetic product):

  • Strategy: Ensure the terminal

    
     attacks the carbonyl closest to the R-group you want at the 5-position.
    
  • Solvent Control: Use non-polar, non-protic solvents (e.g., Toluene) to favor internal hydrogen bonding in the diketone, making the more hindered carbonyl less accessible.

  • Fluorinated Solvents (Expert Tip): Recent data suggests using Hexafluoroisopropanol (HFIP) . HFIP strongly activates the carbonyls via H-bonding, often overriding steric factors to favor specific regioisomers based on electronic differentiation [1].

Data: Regioselectivity Drivers

FactorEffect on RegiochemistryMechanistic Driver
Hydrazine Type

is ~10x more nucleophilic than

.
The

attacks the most reactive carbonyl first.
Sterics Bulky R-groups on diketone block attack.Kinetic control: The

attacks the least hindered carbonyl.
pH Acidic pH protonates the carbonyls.Increases electrophilicity, often shifting control from steric to electronic.
Temperature Low Temp (

) favors Kinetic Product.
High Temp (Reflux) allows equilibration to Thermodynamic Product.

Module 2: Troubleshooting Workflow & FAQs

Visualizing the Failure Points

The following diagram outlines the decision logic for troubleshooting low yields and wrong isomers.

KnorrTroubleshooting Start Problem Identified Issue_Yield Low Yield / Stalled Rxn Start->Issue_Yield Issue_Regio Wrong Regioisomer (1,3 vs 1,5) Start->Issue_Regio Check_pH Check pH: Is it < 4? Issue_Yield->Check_pH Hydrazine Salt used? Check_Water Check Water Content Issue_Yield->Check_Water Equilibrium issue? Check_Sterics Analyze Sterics of Diketone Issue_Regio->Check_Sterics Action_Buffer Action: Add NaOAc (Buffer) Check_pH->Action_Buffer Yes (Too Acidic) Action_DeanStark Action: Use Dean-Stark / Sieves Check_Water->Action_DeanStark Remove Water Action_Solvent Action: Switch to HFIP or Toluene Check_Sterics->Action_Solvent Modulate Kinetics Result_Success Target Pyrazole Isolated Action_Buffer->Result_Success Action_DeanStark->Result_Success Action_Solvent->Result_Success

Figure 1: Logic flow for diagnosing common Knorr synthesis failures. Blue nodes indicate corrective actions.

Common Issues & Solutions

Q: My reaction turns into a thick, colored tar (Azine formation). What happened? A: This is the "Azine Trap." If the hydrazine is in excess or the reaction is too slow, a single hydrazine molecule can condense with two diketone molecules (or vice versa), forming linear oligomers (azines) instead of cyclizing.

  • Fix: Ensure strict 1:1 stoichiometry . Add the diketone dropwise to a solution of the hydrazine (inverse addition) to keep the hydrazine concentration locally high, promoting cyclization over oligomerization [2].

Q: I am using Hydrazine Hydrochloride (


) and the reaction is stalled. 
A:  The hydrochloride salt makes the reaction medium highly acidic. While acid catalysis helps activate the carbonyl, too much acid protonates the hydrazine nitrogens, destroying their nucleophilicity.
  • Fix: Add a mild base buffer like Sodium Acetate (NaOAc) or Triethylamine (

    
    ) to free the hydrazine base in situ. The target pH should be 4–5 [3].
    

Module 3: Validated Experimental Protocol

Protocol: Synthesis of 1-Phenyl-3-Methyl-5-Pyrazolone (Self-Validating System) This protocol includes checkpoints to ensure reaction integrity.

Reagents:

  • Ethyl Acetoacetate (1.0 equiv)

  • Phenylhydrazine (1.0 equiv) [Caution: Toxic]

  • Solvent: Ethanol (Absolute) or HFIP (for difficult substrates)

  • Catalyst: Glacial Acetic Acid (Cat. 1-2 drops)

Step-by-Step Methodology:

  • Preparation (The "Inverse" Setup):

    • Dissolve Phenylhydrazine (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

    • Checkpoint 1: Ensure the solution is clear. If using a salt, add NaOAc (11 mmol) and stir for 10 min.

  • Controlled Addition:

    • Add Ethyl Acetoacetate (10 mmol) dropwise over 15 minutes at Room Temperature (RT).

    • Scientific Logic:[1][2][3][4] Slow addition prevents the local excess of diketone that leads to bis-condensation side products.

  • The Thermal Phase:

    • Stir at RT for 1 hour (formation of the hydrazone intermediate).

    • Heat to reflux (

      
      ) for 2–3 hours.
      
    • Checkpoint 2 (TLC): Monitor disappearance of the diketone. If the hydrazone intermediate persists, add 2 drops of Glacial Acetic Acid to catalyze the cyclization.

  • Isolation (The "Crash" Method):

    • Cool the mixture to

      
       in an ice bath.
      
    • Vigorous stirring usually induces precipitation of the pyrazole.

    • Filter the solid and wash with cold (

      
      ) Ethanol/Water (1:1).
      
  • Validation:

    • NMR: Check for the characteristic pyrazole C4-H singlet (typically

      
       6.0–6.5 ppm).
      
    • NOE (Nuclear Overhauser Effect): To confirm regiochemistry (1,3 vs 1,5), irradiate the N-Phenyl ortho-protons. If you see enhancement of the C5-Methyl group, you have the 1,5-isomer.

Module 4: Advanced Purification (The "Gunk" Removal)

If recrystallization fails, use this polarity-switch extraction method:

  • Dissolve crude residue in Ethyl Acetate .

  • Wash with 1M HCl .

    • Why? Pyrazoles are weak bases. They will stay in the organic layer or precipitate as salts depending on substitution. Unreacted hydrazine stays in the aqueous acid.

  • Wash with 10% NaHCO3 .

    • Why? Removes acetic acid catalyst and any hydrolyzed diketone byproducts.

  • Dry organic layer over

    
     and concentrate.
    

References

  • Regioselectivity in Knorr Synthesis : Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chem. Rev., 2011. Link

  • Azine Formation & Side Reactions : BenchChem Technical Guide. "Troubleshooting Knorr Pyrazole Synthesis Impurities." Link

  • Protocol & pH Effects : Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.[3][5] (Foundational text). Validated modern adaptation:

Sources

Optimization

preventing regioisomer formation in pyrazole synthesis

Status: Operational | Tier: Level 3 Engineering | Topic: Regioisomer Prevention Core Logic & Diagnostics (Knowledge Base) The "Knorr Conundrum" The classical reaction between an unsymmetrical 1,3-dicarbonyl and a substit...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering | Topic: Regioisomer Prevention

Core Logic & Diagnostics (Knowledge Base)

The "Knorr Conundrum"

The classical reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is the most common source of regioisomer mixtures. The reaction proceeds via two competing pathways, determined by which carbonyl carbon the hydrazine's terminal nitrogen attacks first.

The Governing Rule: The most nucleophilic nitrogen (usually the terminal


 of the hydrazine) attacks the most electrophilic carbonyl carbon. However, this is easily disrupted by:
  • Solvent Proticity: Affects the tautomeric state of the hydrazine.

  • Substrate Sterics: Bulky groups block nucleophilic attack.

  • Hard/Soft Acid-Base Theory (HSAB): Hard nucleophiles prefer hard electrophiles.

Visualizing the Bifurcation

The following logic map illustrates where control is lost and how to regain it.

Pyrazole_Regioselectivity Start Target: N-Substituted Pyrazole Substrate Select Starting Material Start->Substrate Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Substrate->Diketone Traditional Enaminone Enaminone (R1-CO-CH=CH-NMe2) Substrate->Enaminone Recommended Alkynone Alkynone (R1-CO-C≡C-R2) Substrate->Alkynone Alternative Risk HIGH RISK: Competing Electrophiles Diketone->Risk Safe LOW RISK: Electronic Differentiation Enaminone->Safe Alkynone->Safe Solvent Solvent Intervention? (HFIP / TFE) Risk->Solvent Troubleshooting Result_Mix Regioisomer Mixture (Requires Chromatography) Risk->Result_Mix Standard EtOH Result_Pure Single Regioisomer (>95:5) Safe->Result_Pure Intrinsic Bias Solvent->Result_Pure H-Bond Stabilization

Figure 1: Decision matrix for substrate selection. Enaminones provide intrinsic electronic bias, whereas 1,3-diketones often require specific solvent interventions (fluorinated alcohols) to achieve selectivity.

Troubleshooting Tickets (FAQs)

Ticket #101: "My 1,3-diketone condensation yields a 60:40 mixture."

Diagnosis: Your substrate has two carbonyls of similar electrophilicity. Standard ethanol reflux does not provide enough discrimination. Solution:

  • Switch Solvent to HFIP: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It coordinates with the carbonyls, enhancing the electrophilicity difference and stabilizing specific transition states.

  • Use the Hydrochloride Salt: If using aryl hydrazines, use the hydrochloride salt form. The protonation state affects the nucleophilicity of the hydrazine nitrogens, often reversing or enhancing selectivity compared to the free base.

Ticket #102: "I need to synthesize a 3-trifluoromethyl pyrazole, but I keep getting the 5-isomer."

Diagnosis: The


 group is a powerful electron-withdrawing group (EWG). In a standard reaction with a hydrazine (

), the terminal

is the hardest nucleophile and attacks the hardest electrophile (the carbonyl adjacent to the

). This typically yields the 5-hydroxy-5-trifluoromethyl pyrazoline intermediate, which dehydrates to the 5-trifluoromethyl pyrazole . Solution:
  • Protocol Override: To force the 3-trifluoromethyl isomer, you must prevent the initial attack at the

    
    -adjacent carbonyl.
    
  • Method: Convert the 1,3-diketone into a vinamidinium salt or use a monothio-1,3-diketone . Alternatively, use acid catalysis (HCl) which can shift the attack preference by protonating the less electron-deficient carbonyl.

Ticket #103: "N-Alkylation of my pyrazole is hitting the wrong nitrogen."

Diagnosis: Alkylation of a tautomerizable pyrazole (N-H) is governed by the "lone pair availability" vs. "steric hindrance" battle. Solution:

  • Steric Control: Alkylation usually occurs at the less hindered nitrogen.[1] If you need to alkylate the more hindered side, you cannot use direct alkylation.

  • The "Semple" Fix: Use a temporary blocking group or cyclize a pre-alkylated hydrazine.

  • Strategic Atom Replacement (New 2025 Protocol): For difficult substrates, consider synthesizing an isothiazole first, then converting it to the N-alkyl pyrazole via sulfur extrusion/nitrogen insertion.[2] This circumvents the N1/N2 selectivity issue entirely.

Standard Operating Procedures (SOPs)

SOP-A: Regioselective Synthesis via Enaminones

Purpose: To synthesize 1,3-disubstituted pyrazoles with >95% regioselectivity. Mechanism: Enaminones have one "hard" carbonyl and one "soft" enamine carbon. The hydrazine attacks the carbonyl exclusively.

Reagents:

  • Methyl ketone substrate (

    
    )
    
  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Hydrazine derivative (

    
    )
    
  • Ethanol (EtOH)[3]

Protocol:

  • Enaminone Formation:

    • Dissolve methyl ketone (1.0 equiv) in DMF-DMA (1.5 equiv).

    • Reflux for 4–8 hours. Monitor by TLC (disappearance of ketone).

    • Concentrate in vacuo to obtain the crude enaminone (often a yellow/orange solid). Do not purify unless necessary.

  • Cyclization:

    • Dissolve the crude enaminone in EtOH (

      
      ).
      
    • Add the hydrazine derivative (1.1 equiv).

    • Crucial Step: If using a hydrazine hydrochloride, add 1.1 equiv of Sodium Acetate (NaOAc) to buffer.

    • Reflux for 2–4 hours.

  • Isolation:

    • Cool to room temperature.[4] The product often precipitates.

    • Filter and wash with cold EtOH. If no precipitate, evaporate and recrystallize from EtOH/Heptane.

SOP-B: HFIP-Mediated Condensation (The "Fustero" Method)

Purpose: Forcing regioselectivity on difficult 1,3-diketone substrates without pre-modification.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine or Arylhydrazine (1.1 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP ) or 2,2,2-Trifluoroethanol (TFE ).[3]

Protocol:

  • Preparation:

    • Dissolve the 1,3-diketone in HFIP (

      
      ). Note: HFIP is expensive; use minimum volume necessary.
      
  • Addition:

    • Add the hydrazine dropwise at room temperature (20–25°C).

  • Reaction:

    • Stir at room temperature for 1–2 hours. (HFIP accelerates the rate significantly compared to EtOH).

    • Optional: If conversion is slow, heat to 40°C.

  • Work-up:

    • Remove HFIP under reduced pressure (recover and distill for reuse if possible).

    • The residue is usually the pure regioisomer. Wash with

      
       solution to remove trace acid/hydrazine.
      

Comparative Data: Solvent Effects

The table below highlights the impact of fluorinated solvents on the condensation of benzoylacetone with methylhydrazine (Data adapted from Fustero et al.).

SolventDielectric Const.[1]H-Bond Donor (

)
Regioisomer Ratio (3-Me : 5-Me)Yield
Ethanol 24.50.8365 : 3588%
THF 7.50.0055 : 4582%
TFE 26.71.5190 : 1092%
HFIP 16.71.9698 : 2 96%

Interpretation: The high H-bond donor acidity (


) of HFIP activates the carbonyls differentially, favoring the formation of the 5-phenyl-3-methyl isomer in this specific case.

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link

  • Kelly, C., et al. (2025).[2] "Strategic atom replacement enables regiocontrol in pyrazole alkylation."[2] Nature.[2] Link

  • Yoon, J.Y., et al. (2011).[5] "Recent advances in the regioselective synthesis of Pyrazoles." Current Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Optimization of N-Alkylation of Pyrazoles." Link

Sources

Troubleshooting

optimization of crystallization methods for pyrazole derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of crystallization methods for pyrazole derivatives Introduction: The Pyrazole Challenge Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of crystallization methods for pyrazole derivatives

Introduction: The Pyrazole Challenge

Welcome to the Advanced Crystallization Support Center. You are likely here because pyrazoles present a unique set of solid-state challenges. Their molecular geometry—a planar 5-membered ring with both hydrogen bond donors (NH) and acceptors (N:)—creates a landscape prone to concomitant polymorphism and liquid-liquid phase separation (LLPS) , commonly known as "oiling out."

This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific experimental bottlenecks.

Module 1: Troubleshooting Phase Separation (Oiling Out)

User Issue: "My product separates as a sticky oil or gum upon cooling/antisolvent addition, rather than forming discrete crystals."

Root Cause Analysis

Pyrazoles often exhibit a wide "Oiling Out" zone (metastable liquid-liquid immiscibility) before they reach the true crystallization boundary. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve is intersected. This is thermodynamically driven by the high lipophilicity of substituted pyrazoles in polar aqueous/alcoholic mixtures.

Protocol: The "Seeded Cloud Point" Method

Do not rely on spontaneous nucleation. You must bypass the LLPS region.

  • Determine the Saturation Temperature (

    
    ):  Dissolve your compound in the "Good Solvent" (e.g., Ethanol or Acetone) at reflux.
    
  • Map the Oiling Out Boundary (OOB): Cool a small aliquot rapidly. Note the temperature where oil droplets appear (

    
    ).
    
  • The Safe Zone Strategy:

    • Target a crystallization temperature (

      
      ) such that: 
      
      
      
      .
    • Crucial Step: Seed the solution with 0.5 - 1.0 wt% of pure crystals within this temperature window.

    • Why? Seeding provides a surface for growth, bypassing the high energy barrier of nucleation that otherwise forces the system into the lower-energy amorphous oil state.

Decision Logic: Oiling Out Workflow

OilingOut Start Issue: Product Oils Out CheckPurity Check Purity (HPLC) Start->CheckPurity Pure Purity > 95% CheckPurity->Pure Impure Purity < 90% CheckPurity->Impure SolventCheck Check Solvent System Pure->SolventCheck PrePurify Perform Silica Plug / Acid-Base Extraction Impure->PrePurify MeltingPoint Is T_process > T_melting(solvated)? SolventCheck->MeltingPoint PrePurify->CheckPurity YesMelt Yes: It's Melted, not Oiled MeltingPoint->YesMelt High Temp NoMelt No: True LLPS MeltingPoint->NoMelt Low Temp Action1 Lower T_process or Change Solvent YesMelt->Action1 Action2 Add Seeds at T > T_oil NoMelt->Action2

Figure 1: Decision tree for diagnosing and resolving oiling out (LLPS) phenomena in pyrazole crystallization.

Module 2: Polymorph Control & Stability

User Issue: "I am isolating a mixture of forms, or the crystal form changes during drying/storage."

Root Cause Analysis

Pyrazoles are notorious for conformational polymorphism . The rotation of the N-N bond or substituents (like phenyl rings in Celecoxib) allows the molecule to pack in different motifs (e.g., catemers vs. dimers).

  • Kinetic Form: Often formed by fast cooling or anti-solvent crashing (e.g., Celecoxib Form III).

  • Thermodynamic Form: The most stable form, favored by slow growth and high temperature (e.g., Celecoxib Form I).

Protocol: Competitive Slurrying (The "Highlander" Rule)

This method uses Ostwald Ripening to force the entire batch into the single most stable thermodynamic form.

  • Preparation: Create a saturated suspension containing a mixture of your obtained polymorphs in a solvent with moderate solubility (e.g., Toluene/Iso-propanol).

  • The Process:

    • Stir the slurry at a controlled temperature (e.g., 40°C) for 24–48 hours.

    • Mechanism:[1][2][3][4] The less stable (more soluble) polymorphs will dissolve.[5] The stable (less soluble) polymorph will grow, consuming the supersaturation created by the dissolving metastable forms.

  • Validation: Filter and analyze via PXRD (Powder X-Ray Diffraction). You should see a single set of peaks.

Data: Solvent Influence on Pyrazole Polymorphism
Solvent ClassInteraction TypeLikely OutcomeRecommended For
Alcohols (MeOH, EtOH) H-Bond Donor/AcceptorSolvates or Metastable FormsInitial Screening
Aromatic (Toluene)

-

Stacking
Stable Anhydrous FormsThermodynamic Control
Ketones (Acetone) H-Bond Acceptor OnlyDimer FormationBreaking Solvates
Water Strong Anti-solventAmorphous/Oiling OutYield Maximization (Careful!)

Module 3: Purification of Colored Impurities

User Issue: "My crystals are structurally pure but retain a persistent yellow/brown color."

Root Cause Analysis

Pyrazoles often co-crystallize with aromatic impurities due to similar


-stacking capabilities. Furthermore, inclusion  occurs when crystal growth is too rapid, trapping mother liquor containing impurities inside the crystal lattice.
Protocol: Temperature Cycling (Ostwald Ripening)

Instead of a standard cool-down, use a sawtooth profile to "exhale" impurities.

  • Setup: Dissolve crude pyrazole in the chosen solvent at near-reflux.

  • Cycle:

    • Cool to 20°C (nucleation occurs).

    • Heat back to 50°C (dissolves small, impure crystals).

    • Cool to 15°C.

    • Heat to 45°C.

    • Final slow cool to 0°C.

  • Mechanism: The heating phases dissolve the smallest crystals (which often contain the highest impurity ratio due to kinetic entrapment) and redeposit the material onto larger, purer crystals during the cooling phases.

Workflow: Polymorph & Purity Screening

PolymorphScreen Input Crude Pyrazole Screen Solvent Screening (12-24 wells) Input->Screen Analysis Analyze (PXRD / DSC) Screen->Analysis Decision Single Form? Analysis->Decision Yes Yes Decision->Yes No No (Mixture) Decision->No ScaleUp Scale Up & Validate Yes->ScaleUp Slurry Competitive Slurry (48h) No->Slurry Slurry->Analysis Re-check

Figure 2: Workflow for ensuring polymorphic purity using competitive slurrying.

References

  • BenchChem. (2025).[1][6][7] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from

  • Chawla, G., & Bansal, A. K. (2004). Challenges in Polymorphism of Pharmaceuticals. (Specific reference to Celecoxib polymorphic behavior).
  • Mettler Toledo. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • MDPI. (2025). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. Retrieved from

  • Lupine Publishers. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vitro Biological Validation of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The inherent structural versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of biological activity and specificity.[1][2] This guide focuses on a novel, yet uncharacterized derivative, 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole . The presence of a 1-methyl-1H-pyrazole core, coupled with a reactive 4-chlorobutyl side chain, suggests a compelling hypothesis: this compound may exhibit significant biological activity, potentially through covalent modification of a biological target.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial in vitro validation of this compound. We will outline a logical, evidence-based workflow for assessing its potential anticancer and enzyme-inhibitory activities. This guide is not merely a list of protocols; it is a strategic framework designed to generate robust, interpretable data that will either validate or invalidate the therapeutic potential of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole. We will compare its hypothetical performance against established drugs and alternative compounds, providing a clear context for its evaluation.

Comparative Experimental Design: A Two-Pronged Approach to Validation

Given the structural features of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, a logical starting point for its biological evaluation is to investigate its effects on cancer cell proliferation and its ability to inhibit key enzymes often implicated in oncogenesis. The chlorobutyl moiety, in particular, suggests the possibility of irreversible inhibition through alkylation, a mechanism employed by several successful chemotherapeutic agents.

Our comparative validation strategy will therefore focus on two primary areas:

  • Antiproliferative Activity Screening: Assessing the compound's ability to inhibit the growth of various human cancer cell lines.

  • Enzyme Inhibition Profiling: Evaluating its inhibitory potential against a representative kinase and a metalloenzyme, both of which are classes of enzymes frequently targeted by pyrazole-based inhibitors.[5][6][7]

For each experimental arm, we will include appropriate positive controls and competitor compounds to benchmark the performance of our test article. This comparative approach is crucial for understanding the relative potency and potential advantages of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole.

Experimental Workflow Overview

G cluster_0 Phase 1: Antiproliferative Screening cluster_1 Phase 2: Enzyme Inhibition Profiling A Test Compound: 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole E MTT Assay for Cell Viability A->E B Positive Control: Doxorubicin B->E C Competitor Compound: Celecoxib C->E D Human Cancer Cell Lines: MCF-7 (Breast), A549 (Lung), HCT116 (Colon) D->E F IC50 Determination E->F M Comprehensive Biological Activity Profile F->M Data Analysis & Comparison G Test Compound: 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole H Kinase Assay: CDK2/Cyclin A G->H I Metalloenzyme Assay: Carbonic Anhydrase II G->I L IC50 Determination H->L I->L J Positive Control (Kinase): Staurosporine J->H K Positive Control (CA): Acetazolamide K->I L->M

Caption: High-level workflow for the in vitro validation of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole.

Part 1: Antiproliferative Activity Assessment

The initial step in evaluating a novel compound with suspected anticancer potential is to assess its cytotoxicity against a panel of human cancer cell lines.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[9][10]

Rationale for Experimental Choices
  • Cell Line Selection: We have chosen three well-characterized and commonly used cancer cell lines representing different cancer types: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). This provides an initial indication of the compound's potential spectrum of activity.

  • Positive Control: Doxorubicin, a potent and widely used chemotherapeutic agent that acts via DNA intercalation and topoisomerase II inhibition, will serve as the positive control to validate assay performance.

  • Competitor Compound: Celecoxib, a known anti-inflammatory drug with a pyrazole core, has also demonstrated anticancer properties and serves as a relevant competitor compound for comparison.[2][4]

Detailed Experimental Protocol: MTT Assay
  • Cell Culture: Culture MCF-7, A549, and HCT116 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, Doxorubicin, and Celecoxib in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the overnight culture medium from the 96-well plates and replace it with the media containing the various concentrations of the test and control compounds. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Comparative Data: Antiproliferative Activity
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
4-(4-Chlorobutyl)-1-methyl-1H-pyrazole 5.2 8.9 3.8
Doxorubicin0.81.20.5
Celecoxib25.632.118.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Enzyme Inhibition Profiling

Many pyrazole derivatives owe their biological effects to the inhibition of specific enzymes.[5][6][7] To explore this possibility for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, we propose targeting two distinct enzyme classes: a cyclin-dependent kinase (CDK) and a carbonic anhydrase (CA).

Rationale for Enzyme Selection
  • Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several pyrazole-containing compounds have been developed as CDK inhibitors.[6]

  • Carbonic Anhydrase II (CA II): CAs are zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Pyrazole sulfonamides are a known class of potent CA inhibitors.[5][7]

Hypothetical Signaling Pathway: CDK2 in Cell Cycle Regulation

G cluster_0 G1 Phase cluster_1 S Phase Transition cluster_2 S/G2 Phase A Cyclin D B CDK4/6 A->B C Rb Phosphorylation B->C D Cyclin E C->D E2F Release E CDK2 D->E F DNA Replication E->F H CDK2 E->H G Cyclin A G->H I Progression through S Phase H->I X 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole X->E Inhibition X->H Inhibition

Caption: Simplified diagram of CDK2's role in cell cycle progression and the hypothetical point of inhibition.

Detailed Experimental Protocol: In Vitro Kinase Assay (CDK2)
  • Reagents: Recombinant human CDK2/Cyclin A enzyme, histone H1 substrate, ATP, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare serial dilutions of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole and the broad-spectrum kinase inhibitor Staurosporine (positive control) in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the CDK2/Cyclin A enzyme, histone H1 substrate, and the test compounds at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) according to the manufacturer's protocol of the chosen assay kit.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Detailed Experimental Protocol: Carbonic Anhydrase Inhibition Assay
  • Reagents: Purified human Carbonic Anhydrase II, 4-nitrophenyl acetate (substrate), and Tris-HCl buffer.

  • Compound Preparation: Prepare serial dilutions of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole and Acetazolamide (a clinically used CA inhibitor) in the assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the CA II enzyme with the test compounds at various concentrations for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the 4-nitrophenyl acetate substrate.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.

  • Data Analysis: Determine the initial reaction rates. Calculate the percentage of enzyme inhibition relative to a no-inhibitor control and determine the IC50 value.

Hypothetical Comparative Data: Enzyme Inhibition
CompoundCDK2/Cyclin A IC50 (µM)Carbonic Anhydrase II IC50 (µM)
4-(4-Chlorobutyl)-1-methyl-1H-pyrazole 1.5 > 100
Staurosporine0.02N/A
AcetazolamideN/A0.012

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Future Directions

The hypothetical data presented in this guide paints a compelling picture for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole as a potential anticancer agent with a specific mode of action. The compound demonstrates moderate to potent antiproliferative activity against a panel of cancer cell lines, with IC50 values in the low micromolar range. This activity is significantly more potent than the related pyrazole-containing compound, Celecoxib.

Furthermore, the enzyme inhibition profiling suggests a specific mechanism of action. The compound shows potent inhibition of CDK2, a key regulator of the cell cycle, while having no significant effect on Carbonic Anhydrase II. This selectivity is a desirable characteristic for a drug candidate, as it may lead to a better therapeutic window and fewer off-target effects. The sub-micromolar IC50 against CDK2 is particularly noteworthy and warrants further investigation.

Based on these illustrative results, the following next steps would be recommended:

  • Mechanism of Action Studies: Investigate whether the inhibition of CDK2 is reversible or irreversible, given the presence of the reactive chlorobutyl group. This can be assessed using washout experiments or mass spectrometry to detect covalent modification of the enzyme.

  • Expanded Cell Line Screening: Test the compound against a broader panel of cancer cell lines, including those known to be dependent on CDK2 activity.

  • Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity profile.

  • In Vivo Studies: If the in vitro profile remains promising, the next logical step would be to evaluate the compound's efficacy and safety in preclinical animal models of cancer.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial in vitro biological validation of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole. By employing a comparative approach and focusing on logical, hypothesis-driven experiments, researchers can efficiently and effectively assess the therapeutic potential of this novel compound. The outlined protocols and data interpretation strategies are designed to generate a robust preliminary dataset that can guide future drug development efforts. The diverse biological activities of pyrazole derivatives suggest that a thorough investigation of novel analogues, such as the one discussed herein, is a worthy endeavor in the ongoing search for new and improved therapeutics.[3][4]

References

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Comparative

A Comparative Analysis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole and Other Alkylated Pyrazoles for Research and Drug Development

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone, offering a versatile platform for the development of a vast array of functional molecules.[1][2] The strategic alkyla...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone, offering a versatile platform for the development of a vast array of functional molecules.[1][2] The strategic alkylation of the pyrazole ring system profoundly influences its physicochemical properties and biological activities, paving the way for novel therapeutic agents and advanced materials.[3][4] This guide provides an in-depth comparison of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, a bifunctional building block, with other representative alkylated pyrazoles. We will explore their synthesis, reactivity, and potential applications, supported by established chemical principles and proposed experimental validations.

Introduction to Alkylated Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[5] Their unique electronic structure allows for substitution at various positions, with N-alkylation being a common strategy to modulate properties such as solubility, lipophilicity, and target engagement.[3][6][7] The nature of the alkyl substituent can introduce new functionalities, steric bulk, or reactive handles for further chemical modification. This guide focuses on comparing 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole with simpler and differently functionalized alkylated pyrazoles to highlight the impact of the alkyl chain on the molecule's overall characteristics.

For the purpose of this comparison, we will consider the following alkylated pyrazoles:

  • 1-Methyl-1H-pyrazole: The simplest N-alkylated pyrazole, serving as a baseline for understanding the effect of the N-methyl group.

  • 1-Ethyl-1H-pyrazole: A slightly larger, simple N-alkylated pyrazole to illustrate the effect of increasing alkyl chain length.

  • 1-tert-Butyl-1H-pyrazole: An example with a bulky alkyl group to discuss steric hindrance effects.

  • 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole: The primary subject of this guide, featuring a reactive chlorobutyl chain.

Synthesis of Alkylated Pyrazoles: A Comparative Overview

The synthesis of N-alkylated pyrazoles can be broadly approached in two ways: direct N-alkylation of a pre-formed pyrazole ring or construction of the alkylated pyrazole ring from acyclic precursors.

N-Alkylation of the Pyrazole Ring

A common and straightforward method for synthesizing N-alkylated pyrazoles is the direct alkylation of the pyrazole ring with an appropriate alkyl halide in the presence of a base.[6][7] However, for unsymmetrical pyrazoles, this can lead to a mixture of N1 and N2 regioisomers.[3]

Experimental Protocol: General Procedure for N-Alkylation of Pyrazole

  • Deprotonation: To a solution of pyrazole in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add an equimolar amount of a base (e.g., NaH, K2CO3, or Et3N) at 0 °C.

  • Alkylation: Stir the mixture for 30 minutes, then add the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, tert-butyl bromide, or 1-chloro-4-iodobutane) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Comparative Synthesis Insights:

CompoundAlkylating AgentExpected Challenges
1-Methyl-1H-pyrazoleMethyl iodideStraightforward, high yield expected.
1-Ethyl-1H-pyrazoleEthyl bromideStraightforward, high yield expected.
1-tert-Butyl-1H-pyrazoletert-Butyl bromidePotential for elimination side reactions, lower yields due to steric hindrance.
4-(4-Chlorobutyl)-1-methyl-1H-pyrazole1-Chloro-4-iodobutane (on 1-methyl-1H-pyrazole) or 1,4-dichlorobutane (on pyrazole followed by methylation)Potential for di-alkylation or polymerization. Regioselectivity is a key consideration if starting from pyrazole.

The synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole presents a unique challenge. Starting from 1-methyl-1H-pyrazole and 1-chloro-4-iodobutane would be a regioselective approach. Alternatively, reacting pyrazole with 1,4-dichlorobutane could lead to a mixture of mono- and di-alkylated products, as well as potential cyclization.

Caption: Comparative N-alkylation routes to various pyrazoles.

Pyrazole Ring Formation

An alternative strategy involves constructing the pyrazole ring from acyclic precursors, which can offer better control over regioselectivity. A common method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Synthesis of 1-Methyl-4-(4-chlorobutyl)-1H-pyrazole via Ring Formation

  • Diketone Synthesis: Synthesize a suitable 1,3-diketone precursor bearing the chlorobutyl chain.

  • Condensation: React the diketone with methylhydrazine in a suitable solvent like ethanol or acetic acid, often with heating.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture if necessary, extract the product, and purify by column chromatography or distillation.

Caption: Pyrazole ring formation strategy for targeted synthesis.

This approach, while potentially more synthetically demanding in preparing the precursor, can provide unambiguous regiochemical outcomes.

Physicochemical Properties: A Comparative Table

The alkyl substituent significantly impacts the physicochemical properties of the pyrazole core. The following table provides a comparative summary of predicted properties.

Property1-Methyl-1H-pyrazole1-Ethyl-1H-pyrazole1-tert-Butyl-1H-pyrazole4-(4-Chlorobutyl)-1-methyl-1H-pyrazole
Molecular Weight 82.11 g/mol 96.14 g/mol 124.20 g/mol 174.66 g/mol
Predicted LogP ~0.5~1.0~1.8~2.5
Predicted Boiling Point ~127 °C~145 °C~170 °C>200 °C
Predicted Solubility in Water HighModerateLowVery Low
Key Structural Feature Small, non-functionalizedSlightly larger alkyl chainBulky, sterically hinderingFunctionalized, reactive alkyl chain

Analysis of Physicochemical Properties:

  • Lipophilicity (LogP): As the size of the alkyl group increases, the lipophilicity of the molecule increases. The presence of the chlorobutyl chain in 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is predicted to make it significantly more lipophilic than the simpler alkylated pyrazoles. This has implications for its solubility in biological media and its potential to cross cell membranes.

  • Steric Hindrance: The tert-butyl group in 1-tert-Butyl-1H-pyrazole introduces significant steric bulk around the N1 position. This can hinder its ability to act as a ligand for metal centers or to interact with biological targets. In contrast, the linear chlorobutyl chain of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is more flexible.

Chemical Reactivity: The Role of the Alkyl Substituent

The alkyl group not only modifies the physical properties but also influences the chemical reactivity of the pyrazole derivative.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and generally resistant to oxidation and reduction.[1] Electrophilic substitution typically occurs at the C4 position.[1] The electron-donating nature of the alkyl groups at the N1 position can slightly activate the ring towards electrophilic attack compared to unsubstituted pyrazole. However, the bulky tert-butyl group may sterically hinder access to the C5 position.

Reactivity of the Alkyl Side Chain in 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

The most significant difference in reactivity for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole lies in its chlorobutyl side chain. The terminal chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This opens up a wide range of possibilities for further functionalization.

Potential Reactions of the Chlorobutyl Group:

  • Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, azides, cyanides) to introduce new functional groups.

  • Williamson Ether Synthesis: Reaction with alkoxides to form ethers.

  • Grignard Reagent Formation: Although challenging with the acidic pyrazole protons if not N-substituted, in principle, the chloride could be converted to a Grignard reagent for C-C bond formation.

  • Intramolecular Cyclization: Under certain conditions, the chlorobutyl chain could potentially undergo intramolecular cyclization with the pyrazole ring or a substituent on the ring.

Caption: Reactivity of the chlorobutyl side chain.

This reactive handle makes 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole a valuable synthon for building more complex molecules, a feature absent in the other compared alkylated pyrazoles.

Potential Applications in Research and Drug Development

The diverse structures of alkylated pyrazoles translate into a wide range of potential applications.

  • 1-Methyl- and 1-Ethyl-1H-pyrazole: These serve as fundamental building blocks and ligands in coordination chemistry. Their relatively simple structures are useful for studying the fundamental electronic and steric effects of the pyrazole ring.

  • 1-tert-Butyl-1H-pyrazole: The steric bulk of the tert-butyl group can be exploited to control the coordination environment around a metal center or to probe the steric tolerance of a biological target's binding site.

  • 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole: This compound is a highly versatile intermediate. Its bifunctional nature (a stable heterocyclic core and a reactive alkyl halide) makes it an ideal starting material for:

    • Linker Chemistry: The chlorobutyl chain can be used to attach the pyrazole moiety to other molecules, such as proteins, polymers, or surfaces.

    • Combinatorial Chemistry: The reactive handle allows for the rapid generation of a library of pyrazole derivatives with diverse functionalities for high-throughput screening.

    • PROTACs and Molecular Glues: The linker potential is highly relevant in the design of bifunctional molecules for targeted protein degradation.

    • Radiolabeling: The chlorobutyl group can be a site for the introduction of a radiolabel for imaging studies.

Conclusion

The seemingly simple act of alkylating a pyrazole ring has profound consequences for its chemical and physical properties. While simple alkyl groups like methyl and ethyl provide a baseline for understanding the pyrazole core, the introduction of steric bulk with a tert-butyl group or a reactive handle with a chlorobutyl chain dramatically expands the synthetic and application possibilities.

4-(4-Chlorobutyl)-1-methyl-1H-pyrazole stands out as a particularly valuable building block for researchers in drug discovery and materials science. Its key advantage lies in the orthogonal reactivity of the pyrazole ring and the chlorobutyl side chain, allowing for selective modifications and the construction of complex molecular architectures. Future experimental work should focus on fully characterizing the reactivity of this compound and exploring its utility in the synthesis of novel bioactive compounds and functional materials.

References

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Validation

In Vivo Validation of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole: A Comparative Guide for Preclinical Oncology Research

This guide provides a comprehensive framework for the in vivo validation of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, a novel small molecule with potential therapeutic applications. Given the limited publicly available dat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, a novel small molecule with potential therapeutic applications. Given the limited publicly available data on this specific compound, this document establishes a proposed validation pathway, hypothesizing its mechanism of action based on its structural similarity to known therapeutic agents. We will proceed with the hypothesis that 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole acts as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of drugs with significant clinical impact in oncology.

This guide will compare its hypothetical performance against the established PARP inhibitor, Olaparib. The experimental designs detailed herein are structured to ensure scientific rigor, providing a clear, self-validating system for researchers and drug development professionals to assess its therapeutic potential.

Introduction: The Rationale for In Vivo Validation

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. While synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole has been described, its biological activity remains uncharacterized in the public domain. Its structure, featuring a reactive chlorobutyl group, suggests potential for covalent interaction or as a precursor for more complex derivatives.

Our hypothesis posits that this molecule may function as a PARP inhibitor. PARP enzymes are crucial for DNA damage repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. This guide outlines the necessary steps to take this compound from a chemical entity to a validated preclinical candidate.

Comparative Framework: Benchmarking Against the Gold Standard

To establish a meaningful therapeutic window and efficacy profile, any novel compound must be benchmarked against a current standard of care. For our proposed mechanism, Olaparib serves as the ideal comparator.

Feature4-(4-Chlorobutyl)-1-methyl-1H-pyrazole (Hypothetical)Olaparib (Established PARP Inhibitor)
Mechanism of Action Proposed PARP inhibitorPotent inhibitor of PARP1 and PARP2, trapping PARP at sites of DNA damage.
Target Indication Cancers with DNA damage repair deficiencies (e.g., BRCA-mutated ovarian, breast cancer).Approved for ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.
In Vivo Model Human tumor xenograft in immunodeficient mice (e.g., BRCA1-deficient cell line).Extensively validated in numerous preclinical cancer models.
Key Validation Metrics Tumor growth inhibition, survival benefit, biomarker modulation (e.g., PARylation).Well-defined efficacy and toxicity profiles.

Experimental Workflow: A Step-by-Step In Vivo Validation Protocol

The following sections detail the critical experiments required to validate the therapeutic effect of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole in vivo.

Preliminary Pharmacokinetic (PK) and Toxicity Assessment

Before assessing efficacy, it is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and to establish a safe dosing range.

Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy female BALB/c mice, 6-8 weeks old.

  • Group Allocation: Assign 5 groups of 3 mice each.

  • Dosing Regimen: Administer 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole via oral gavage or intraperitoneal injection at escalating doses (e.g., 10, 30, 100, 300 mg/kg) once daily for 5 days. A vehicle control group (e.g., DMSO/saline) is mandatory.

  • Monitoring: Record body weight daily. Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) twice daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or significant clinical signs of distress.

  • Data Analysis: Plot body weight change over time for each dose group.

In Vivo Efficacy Study: Tumor Xenograft Model

This is the pivotal experiment to determine if the compound has anti-tumor activity.

Protocol: Human Ovarian Cancer Xenograft Study

  • Cell Line: Utilize a human ovarian cancer cell line with a known BRCA1 mutation (e.g., UWB1.289), which confers sensitivity to PARP inhibitors.

  • Animal Model: Use female athymic nude mice (NU/J), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 UWB1.289 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole (at MTD or sub-MTD)

    • Group 3: Olaparib (e.g., 50 mg/kg, a standard preclinical dose)

  • Treatment: Administer treatments daily via the predetermined route for 21-28 days.

  • Efficacy Readouts:

    • Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).

    • Record mouse body weight twice weekly as a measure of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or show signs of ulceration, or at the end of the study period. The primary endpoint is Tumor Growth Inhibition (TGI).

Pharmacodynamic (PD) Biomarker Analysis

To confirm the compound engages its target in vivo, we will measure the downstream effects of PARP inhibition in the tumor tissue.

Protocol: PARylation Assay in Tumor Tissue

  • Sample Collection: At the end of the efficacy study, or in a satellite group of mice treated for a shorter duration (e.g., 3-5 days), collect tumor tissues.

  • Tissue Lysis: Homogenize tumor samples in RIPA buffer with protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform Western blotting on the tumor lysates to detect levels of poly(ADP-ribose) (PAR), the product of PARP activity. A significant reduction in PAR levels in the treated groups compared to the vehicle control indicates successful target engagement.

  • Immunohistochemistry (IHC): Alternatively, fix tumor tissues in formalin, embed in paraffin, and perform IHC staining for PAR to visualize the extent of PARP inhibition within the tumor microenvironment.

Visualizing the Validation Pathway

The following diagrams illustrate the logical flow of the experimental plan and the underlying biological rationale.

G cluster_0 Pre-Efficacy Assessment cluster_1 Core Efficacy & Mechanism Validation MTD Maximum Tolerated Dose Study (BALB/c Mice) PK Pharmacokinetic Profiling (Cmax, T1/2, AUC) MTD->PK Determines Dosing Xenograft Tumor Xenograft Efficacy Study (Athymic Nude Mice) PK->Xenograft Informs Efficacy Dose PD Pharmacodynamic Analysis (Western Blot/IHC for PAR) Xenograft->PD Confirms Target Engagement Data_Analysis Comparative Data Analysis vs. Olaparib Xenograft->Data_Analysis Tumor Growth Inhibition Data

Caption: High-level workflow for in vivo validation.

G cluster_0 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP Activates PAR PAR Polymer Synthesis PARP->PAR Apoptosis Cell Death PARP->Apoptosis If Repair Fails (Synthetic Lethality in BRCA-/-) Repair Recruitment of DNA Repair Proteins PAR->Repair Resolution DNA Repair & Cell Survival Repair->Resolution Inhibitor 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole (or Olaparib) Inhibitor->PARP Inhibits & Traps

Caption: Hypothesized PARP inhibition signaling pathway.

Data Interpretation and Next Steps

Successful validation would be characterized by the following outcomes:

MetricFavorable Outcome for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazoleInterpretation
MTD A well-tolerated dose with a clear safety margin.Indicates a potentially favorable therapeutic window.
Tumor Growth Inhibition TGI statistically comparable or superior to Olaparib.Demonstrates competitive or superior anti-tumor efficacy.
PAR Levels in Tumor Significant, dose-dependent reduction in PARylation.Confirms on-target activity in the relevant tissue.
Survival Increased median survival in treated groups compared to vehicle.Translates anti-tumor activity into a meaningful survival benefit.

Upon achieving these milestones, the next logical steps would involve more complex orthotopic or patient-derived xenograft (PDX) models, combination studies with other agents (e.g., chemotherapy), and formal IND-enabling toxicology studies. This structured, comparative approach ensures that resources are invested in a compound with a clear, data-driven rationale for clinical translation.

References

  • Mateo, J., Lord, C. J., & Serra, V. (2020). A decade of PARP inhibition in cancer treatment. The New England Journal of Medicine. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Olaparib (Lynparza). FDA. Available at: [Link]

  • Kubota, T., et al. (2014). Antitumor activity of olaparib in combination with topotecan in small cell lung cancer. Cell Cycle. Available at: [Link]

  • Oplustilova, L., et al. (2012). Evaluation of PARP and PARG inhibitors in vitro and in vivo. International Journal of Molecular Sciences. Available at: [Link]

Comparative

A Researcher's Guide to Assessing the Selectivity of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

In the landscape of contemporary drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its versatile biological activities.[1][2] Molecules incorporating this five-membered nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its versatile biological activities.[1][2] Molecules incorporating this five-membered nitrogen-containing heterocycle have been successfully developed into therapeutics for a range of diseases.[1] This guide focuses on a specific pyrazole derivative, 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, providing a comprehensive framework for researchers to meticulously assess its selectivity profile. For the purpose of this illustrative guide, we will hypothesize that the primary molecular target of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is Target Kinase X (TKX) , a hypothetical serine/threonine kinase implicated in a specific cancer signaling pathway.

The central challenge in developing any new chemical entity is understanding its interaction landscape across the proteome. A highly selective compound promises a more targeted therapeutic effect with a potentially wider therapeutic window, while polypharmacology, or the ability to modulate multiple targets, can sometimes offer enhanced efficacy.[3] Therefore, a rigorous, multi-faceted approach to selectivity profiling is not merely a checkbox in preclinical development but a critical step in elucidating the compound's true biological and potential clinical character.

This guide will provide detailed, field-proven protocols for three key experimental pillars of selectivity assessment: broad-panel kinase profiling, off-target liability screening through receptor binding assays, and confirmation of target engagement in a cellular context using the Cellular Thermal Shift Assay (CETSA). We will compare the hypothetical performance of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole against two well-defined comparator compounds:

  • Compound A (TKX-S): A highly selective, ATP-competitive inhibitor of TKX.

  • Compound B (Multi-Kinase Inhibitor): A known multi-kinase inhibitor whose targets include TKX.

Through this comparative lens, we aim to equip researchers with the necessary tools and intellectual framework to thoroughly characterize the selectivity of novel chemical entities like 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole.

Part 1: Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases, making it one of the most significant target families for drug discovery.[4] Assessing the selectivity of a putative kinase inhibitor across a broad panel of kinases is a standard and essential step to understand its specificity and potential off-target effects.[5] Commercial services offer extensive kinase profiling panels, often utilizing radiometric or luminescence-based assays to measure the inhibition of kinase activity.[4][6][7][8]

The underlying principle of these assays is to quantify the enzymatic activity of a panel of purified kinases in the presence of the test compound. The activity is typically measured by the amount of phosphorylated substrate produced, often through the detection of ATP consumption (e.g., ADP-Glo™ assay).[6]

Experimental Protocol: Kinase Selectivity Profiling (Adapted from Promega's ADP-Glo™ Platform)
  • Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, TKX-S, and the Multi-Kinase Inhibitor in 100% DMSO. From this, create a working stock for single-point screening (e.g., at 1 µM) and serial dilutions for IC50 determination for selected kinases.

  • Assay Plate Setup: Utilize a 384-well plate format. Dispense the compounds at the desired final concentration into the assay wells. Include appropriate controls: a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control for background subtraction.

  • Kinase Reaction Initiation: Add the kinase/substrate pairs and ATP to the wells to initiate the enzymatic reaction. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[4][7] Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial as high ATP levels can interfere with the subsequent detection step.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each kinase relative to the DMSO control.

    Percent Inhibition = (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background)) * 100

Visualization of Kinase Profiling Workflow

KinaseProfilingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (10 mM Stock in DMSO) Dilution Serial Dilutions Compound->Dilution Plate Dispense Compound to 384-well Plate Dilution->Plate Reaction Add Kinase, Substrate, ATP Incubate Plate->Reaction Terminate Add ADP-Glo™ Reagent (Deplete ATP) Reaction->Terminate Detect Add Kinase Detection Reagent (Generate Luminescence) Terminate->Detect Reader Measure Luminescence Detect->Reader Calc Calculate % Inhibition Reader->Calc

Caption: Workflow for Kinase Selectivity Profiling.

Comparative Data: Kinase Inhibition Profile
Kinase Target4-(4-Chlorobutyl)-1-methyl-1H-pyrazole (% Inhibition @ 1µM)TKX-S (% Inhibition @ 1µM)Multi-Kinase Inhibitor (% Inhibition @ 1µM)
TKX 95 98 92
Kinase A45588
Kinase B12275
Kinase C8115
Kinase D651095
Kinase E505

Interpretation: The hypothetical data suggests that 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole exhibits potent inhibition of its primary target, TKX. However, it also shows significant activity against Kinase A and Kinase D, indicating a degree of polypharmacology. This profile is distinct from the highly selective TKX-S and the broadly active Multi-Kinase Inhibitor. This initial screen is critical for identifying potential off-target kinases that may contribute to the compound's overall biological effect or lead to toxicity.

Part 2: Off-Target Liability Assessment via Receptor Binding Assays

To broaden the selectivity assessment beyond the kinome, it is crucial to screen for interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Undesired interactions with these targets are a common source of adverse drug reactions. Radioligand binding assays are a robust and widely used method for this purpose.[9][10]

These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.[11] A significant displacement indicates that the test compound binds to the receptor, warranting further investigation.

Experimental Protocol: Radioligand Receptor Binding Assay
  • Receptor Preparation: Utilize commercially available membrane preparations or cell lines expressing the target receptor.

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of a specific high-affinity radioligand (e.g., ³H-labeled), and the test compound at a standard screening concentration (e.g., 10 µM).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter, which traps the receptor-ligand complexes.[12] Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor. Calculate the percent inhibition of radioligand binding caused by the test compound relative to a control with no competitor.

    Percent Inhibition = (1 - (Counts_compound - Counts_nonspecific) / (Counts_total - Counts_nonspecific)) * 100

Visualization of Receptor Binding Assay Workflow

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Membrane Prep Mix Combine Reagents in Filter Plate Receptor->Mix Radioligand Radioligand Radioligand->Mix Compound Test Compound Compound->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Vacuum Filtration & Washing Incubate->Filter Count Add Scintillant & Measure Radioactivity Filter->Count Calc Calculate % Inhibition Count->Calc

Caption: Workflow for Radioligand Receptor Binding Assay.

Comparative Data: Off-Target Receptor Binding Profile
Receptor Target4-(4-Chlorobutyl)-1-methyl-1H-pyrazole (% Inhibition @ 10µM)TKX-S (% Inhibition @ 10µM)Multi-Kinase Inhibitor (% Inhibition @ 10µM)
Adrenergic α1528
Dopamine D28112
Histamine H165415
Muscarinic M11035
Serotonin 5-HT2A12170

Interpretation: In this hypothetical screen, 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole shows a significant interaction with the Histamine H1 receptor. This finding is critical as H1 receptor antagonism is associated with known physiological effects (e.g., sedation). In contrast, TKX-S shows a clean profile, while the Multi-Kinase Inhibitor also interacts with the 5-HT2A receptor. This data highlights the importance of screening beyond the primary target class to proactively identify potential liabilities.

Part 3: Cellular Target Engagement with CETSA

Biochemical assays, while essential, do not fully recapitulate the complex environment inside a living cell.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within intact cells.[13][14][15] The principle of CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[16]

By heating cell lysates treated with a compound and then quantifying the amount of soluble target protein remaining, one can directly assess target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where TKX is active). Treat the cells with the test compound at various concentrations or with a DMSO vehicle control for a set period (e.g., 1 hour at 37°C).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[13] Cool the samples to room temperature.

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles.[13] Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[14] Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the amount of soluble TKX at each temperature point by Western Blot or another quantitative immunoassay.

  • Data Analysis: Plot the amount of soluble TKX as a function of temperature for both the DMSO- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualization of CETSA Workflow

CETSAWorkflow Treat Treat Cells with Compound Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge High-Speed Centrifugation Lyse->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Analyze Analyze Melt Curve Shift WB->Analyze

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole

Executive Summary & Chemical Profile 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is a halogenated heterocyclic building block. Unlike standard organic solvents or simple pyrazoles, the presence of the chlorobutyl side chain c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(4-Chlorobutyl)-1-methyl-1H-pyrazole is a halogenated heterocyclic building block. Unlike standard organic solvents or simple pyrazoles, the presence of the chlorobutyl side chain classifies this compound as a Halogenated Organic Waste .

Improper disposal into non-halogenated waste streams (e.g., standard solvent cans) can damage incinerator scrubbers due to hydrochloric acid (HCl) generation and violate EPA/RCRA compliance, potentially resulting in significant fines. This guide defines the mandatory segregation and disposal workflows.

Chemical Safety Profile (CSP)
PropertySpecificationOperational Implication
Chemical Class Halogenated HeterocycleMUST go to Halogenated Waste stream.
Hazards Irritant (Skin/Eye), Potential Alkylating AgentTreat as potential mutagen; double-gloving recommended.
Combustion Byproducts HCl, NOx, COxIncineration requires acid-gas scrubbing.
Reactivity Stable; reacts with strong nucleophiles/oxidizersKeep away from strong bases and oxidizers (e.g., Nitric Acid).
Physical State Liquid (typically) or Low-Melting SolidHigh viscosity possible; rinse containers thoroughly.

Waste Characterization & Segregation Logic

The primary error in handling this compound is misclassification as "General Organic Waste." Because it contains Chlorine, it must be segregated to ensure high-temperature incineration with appropriate exhaust scrubbing.

Workflow: Waste Stream Decision Tree

The following logic dictates the disposal path for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole and its mixtures.

WasteSegregation Start Waste Generation: 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole IsPure Is the waste Pure Compound or Solid Residue? Start->IsPure IsMixed Is it dissolved in solvent? IsPure->IsMixed No (Liquid/Solution) SolidWaste Solid Hazardous Waste (Halogenated) Label: Toxic/Irritant IsPure->SolidWaste Yes (Solid/Sludge) SolventType Is the solvent Halogenated? (e.g., DCM, Chloroform) IsMixed->SolventType Yes HaloLiquid Liquid Halogenated Waste (Red Can/Tag) *High Cost Stream* SolventType->HaloLiquid Yes NonHaloLiquid Liquid Halogenated Waste (Even if solvent is non-halo) *Contaminates Stream* SolventType->NonHaloLiquid No (e.g., Methanol/Ethyl Acetate) Note CRITICAL RULE: Even 1% Chlorinated compound contaminates the entire Non-Halogenated container. NonHaloLiquid->Note

Figure 1: Decision logic for segregating halogenated pyrazole waste. Note that adding this compound to a non-halogenated solvent (like Acetone) reclassifies the entire mixture as Halogenated Waste.

Disposal Protocols

Protocol A: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, quench solutions, or rotary evaporator condensates containing the compound.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the solution is acidic or if the compound has degraded to release HCl.

  • pH Check: Verify pH is between 5 and 9.

    • Why? Acidic halogenated waste can pressurize containers. If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before containerization.

  • Segregation: Pour into the container marked "HALOGENATED SOLVENTS."

    • Warning: Do NOT pour into "Organic Solvents (Non-Halogenated)" or "Aqueous Waste."[1]

  • Labeling:

    • Constituents: "Dichloromethane (if applicable), 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole."

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Flammable (if in flammable solvent).

Protocol B: Solid Waste (Silica Gel, Filter Paper, PPE)

Applicability: Contaminated gloves, silica from flash columns, and solid residues.

  • Double Bagging: Place waste in a clear, 6-mil polyethylene bag.

  • Sealing: Zip-tie or tape the bag closed to prevent off-gassing of volatile chlorinated impurities.

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .

  • Labeling: Tag the bag specifically as "Contaminated Debris: Halogenated Organics."

Protocol C: Empty Container Management (Triple Rinse)

Applicability: Original shipping bottles (e.g., from Enamine, Sigma, Combi-Blocks).

  • Rinse 1: Add a small volume of compatible solvent (e.g., Acetone or DCM). Shake well. Decant into Halogenated Liquid Waste .

  • Rinse 2 & 3: Repeat.

  • Defacing: Cross out the label. Write "EMPTY - TRIPLE RINSED."

  • Disposal: Discard glass in the "Broken/Defaced Glass" bin, not general trash.

Spill Response & Emergency Procedures

Scenario: A 100mL bottle of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole drops and shatters.

Immediate Action:

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Open fume hood sashes (if safe) or ensure lab ventilation is active.

  • PPE Upgrade: Don Nitrile gloves (double layer) or Silver Shield® gloves, safety goggles, and a lab coat. Standard latex is insufficient for alkyl chlorides.

SpillResponse Alert 1. Alert & Evacuate (10ft radius) PPE 2. Don PPE (Nitrile x2 + Goggles) Alert->PPE Contain 3. Dyke/Contain (Absorbent Pads) PPE->Contain Absorb 4. Absorb (Vermiculite/Charcoal) Contain->Absorb Collect 5. Collect (Scoop to Bag) Absorb->Collect Label 6. Label as Halogenated Waste Collect->Label

Figure 2: Sequential workflow for managing spills of halogenated intermediates.

Cleanup Steps:

  • Containment: Surround the spill with absorbent pads or vermiculite to prevent spreading to floor drains.

  • Absorption: Cover the liquid with an inert absorbent (Vermiculite, Diatomaceous Earth, or Activated Carbon).

    • Avoid: Do not use sawdust (combustible reaction risk).

  • Collection: Scoop the saturated absorbent into a heavy-duty plastic bag or wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe. Discard wipes into the same waste bag.

Regulatory Compliance & Transport (RCRA/DOT)

EPA/RCRA Waste Codes

In the United States, this waste does not typically carry a specific "U" or "P" listing unless it is a discarded commercial chemical product. However, it is regulated based on Characteristics :

  • D001 (Ignitable): If the flash point is <60°C (common for pyrazole derivatives).

  • Halogenated Solvent Listings (F-Codes): If mixed with >10% spent methylene chloride (F002) or similar solvents.[2]

Transport for Disposal[3]
  • DOT Shipping Name (Generic): UN 2810, Toxic liquid, organic, n.o.s. (4-(4-Chlorobutyl)-1-methyl-1H-pyrazole) or UN 1993, Flammable liquid, n.o.s. depending on flashpoint data.

  • Packing Group: III (Low to Medium Danger).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Pyrazole Derivatives and Halogenated Intermediates. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Sources

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